2-Methylpyrimidine-5-carbonitrile
Description
BenchChem offers high-quality 2-Methylpyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXDALJZOCGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609810 | |
| Record name | 2-Methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5506-97-8 | |
| Record name | 2-Methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methylpyrimidine-5-carbonitrile (CAS No: 5506-97-8), a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its physical characteristics, spectroscopic profile, and includes a detailed experimental protocol for its synthesis. The information is presented to support research and development activities requiring a thorough understanding of this molecule.
Chemical and Physical Properties
2-Methylpyrimidine-5-carbonitrile is a solid at room temperature with a defined melting point. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃ | --INVALID-LINK-- |
| Molecular Weight | 119.12 g/mol | --INVALID-LINK-- |
| Melting Point | 72 °C | --INVALID-LINK-- |
| Boiling Point | 223.5 °C at 760 mmHg | --INVALID-LINK-- |
| CAS Number | 5506-97-8 | --INVALID-LINK-- |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons and the aromatic protons on the pyrimidine ring. The chemical shifts of the pyrimidine ring protons are influenced by the electron-withdrawing nitrile group and the electron-donating methyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the nitrile carbon, and the carbons of the pyrimidine ring. The chemical shifts of the ring carbons provide information about the electronic environment within the heterocyclic system.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of 2-Methylpyrimidine-5-carbonitrile would be characterized by a sharp absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically observed in the range of 2220-2260 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the methyl and aromatic protons, as well as C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
2.3. Mass Spectrometry (MS)
Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (119.12 g/mol ). Fragmentation patterns would be indicative of the pyrimidine ring structure and the substituents.
Experimental Protocols
The synthesis of pyrimidine-5-carbonitrile derivatives can be achieved through various synthetic routes. A general and widely applicable method involves the condensation of a three-carbon synthon with an amidine. Below is a detailed experimental protocol adapted from established methodologies for the synthesis of related pyrimidine-5-carbonitriles.
3.1. Synthesis of 2-Methylpyrimidine-5-carbonitrile
This synthesis is a multi-step process that can be generalized from the synthesis of similar pyrimidine-5-carbonitrile derivatives.
Workflow for the Synthesis of Pyrimidine-5-carbonitrile Derivatives
Caption: General workflow for the synthesis of pyrimidine-5-carbonitrile derivatives.
3.1.1. Materials and Reagents
-
Acetamidine hydrochloride
-
A suitable three-carbon electrophile with a nitrile group (e.g., a derivative of malononitrile or ethyl cyanoacetate that can be converted to the nitrile)
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Anhydrous solvent (e.g., ethanol, dimethylformamide)
-
Reagents for workup and purification (e.g., water, brine, organic solvents, silica gel)
3.1.2. Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting amidine (acetamidine hydrochloride) and the three-carbon electrophile in an appropriate anhydrous solvent.
-
Addition of Base: Slowly add the base to the reaction mixture at room temperature. The choice of base and solvent is critical and depends on the specific reactivity of the starting materials.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or an acidic solution to neutralize the base.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
3.1.3. Characterization
Confirm the identity and purity of the synthesized 2-Methylpyrimidine-5-carbonitrile using standard analytical techniques such as NMR, IR, and mass spectrometry, and by measuring its melting point.
Logical Relationship for Compound Characterization
Caption: Logical workflow for the structural confirmation and purity assessment of a synthesized compound.
Safety and Handling
While a specific safety data sheet (SDS) for 2-Methylpyrimidine-5-carbonitrile is not widely available, general precautions for handling nitrile-containing heterocyclic compounds should be followed. These compounds are potentially toxic and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This technical guide provides a summary of the known chemical properties of 2-Methylpyrimidine-5-carbonitrile. The tabulated physical data, along with the generalized spectroscopic information and a detailed synthetic protocol, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further experimental work is encouraged to fully characterize this compound, including detailed solubility studies and the acquisition of experimental spectroscopic data.
2-Methylpyrimidine-5-carbonitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the core physicochemical properties of 2-Methylpyrimidine-5-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and materials science. The information is presented to be readily accessible for researchers and professionals in drug development.
Core Molecular Data
The fundamental molecular characteristics of 2-Methylpyrimidine-5-carbonitrile are summarized below. These properties are foundational for any experimental design, computational modeling, or chemical synthesis involving this compound.
| Property | Value | Citation(s) |
| Molecular Formula | C6H5N3 | [1][2] |
| Molecular Weight | 119.12 g/mol | [1][3] |
| CAS Number | 5506-97-8 | [1][3][4][5] |
Structural and Property Relationship
The molecular formula and weight of 2-Methylpyrimidine-5-carbonitrile are derived directly from its constituent chemical groups. The logical relationship between the chemical name, its structural components, and its resultant molecular properties is illustrated in the diagram below. This visualization provides a clear workflow for understanding the compound's basic attributes from its nomenclature.
References
- 1. CAS 5506-97-8 | 2-methylpyrimidine-5-carbonitrile - Synblock [synblock.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 5506-97-8|2-Methylpyrimidine-5-carbonitrile|BLD Pharm [bldpharm.com]
- 4. 5506-97-8 Cas No. | 2-Methylpyrimidine-5-carbonitrile | Apollo [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
An In-depth Technical Guide to the Spectroscopic Data of 2-Methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Methylpyrimidine-5-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is crucial for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the molecular structure and purity of this compound. Due to the limited availability of experimental spectroscopic data in public databases, this guide provides a summary of predicted spectroscopic data based on computational models and established spectroscopic principles. Additionally, it outlines detailed, generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Methylpyrimidine-5-carbonitrile. It is important to note that these are computationally generated or theoretically derived values and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine-H (C4-H) | 8.9 - 9.1 | Singlet |
| Pyrimidine-H (C6-H) | 8.9 - 9.1 | Singlet |
| Methyl-H (CH₃) | 2.6 - 2.8 | Singlet |
Prediction Source: Computational prediction using NMRDB.org (accessed December 2025). The pyrimidine protons are in a deshielded environment due to the electronegativity of the nitrogen atoms and the aromatic character of the ring.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (C-CH₃) | 165 - 170 |
| C4 (CH) | 158 - 162 |
| C5 (C-CN) | 110 - 115 |
| C6 (CH) | 158 - 162 |
| CN (Nitrile) | 115 - 120 |
| CH₃ (Methyl) | 20 - 25 |
Prediction Source: Computational prediction using NMRDB.org (accessed December 2025). The chemical shifts are influenced by the nitrogen atoms in the pyrimidine ring and the electron-withdrawing nature of the nitrile group.
Table 3: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibration Mode |
| Aromatic C-H | 3000 - 3100 | Medium | Stretching |
| Aliphatic C-H (Methyl) | 2850 - 3000 | Medium | Stretching |
| Nitrile (C≡N) | 2220 - 2260 | Sharp, Medium-Strong | Stretching |
| Aromatic C=N/C=C | 1400 - 1600 | Medium-Strong | Ring Stretching |
| C-H Bending | 1350 - 1480 | Variable | Bending |
These are expected ranges based on characteristic infrared group frequencies. The exact positions can vary based on the molecular environment.
Table 4: Expected Mass Spectrometry (MS) Data
| Ion Type | Expected m/z | Notes |
| Molecular Ion [M]⁺ | 119.05 | Based on the molecular formula C₆H₅N₃. |
| [M-HCN]⁺ | 92.04 | Loss of hydrogen cyanide from the pyrimidine ring is a common fragmentation pathway for pyrimidines. |
| [M-CH₃]⁺ | 104.04 | Loss of the methyl group. |
| [C₄H₂N₂]⁺ | 78.02 | Fragmentation of the pyrimidine ring. |
These are plausible fragmentation patterns for pyrimidine derivatives under electron ionization (EI). The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-Methylpyrimidine-5-carbonitrile for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon. A larger number of scans and a suitable relaxation delay are necessary due to the low natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the internal standard (e.g., TMS) to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Protocol:
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Place a small amount of the solid 2-Methylpyrimidine-5-carbonitrile sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).
-
-
Data Processing:
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Perform baseline correction and other spectral corrections as needed.
-
Identify the characteristic absorption bands and compare them to known correlation charts or spectral libraries.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, this can be done using a direct insertion probe. The sample is heated in the vacuum of the instrument to produce gaseous molecules.
-
Alternatively, the sample can be introduced via a gas chromatograph (GC-MS) for separation from any impurities prior to mass analysis.
-
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M⁺), which is a radical cation.
-
-
Mass Analysis:
-
The ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 2-Methylpyrimidine-5-carbonitrile.
An In-depth Technical Guide to the Solubility and Stability of 2-Methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of 2-Methylpyrimidine-5-carbonitrile. Given the limited direct experimental data on this specific compound, this guide incorporates data from structurally similar molecules and details robust experimental protocols for its thorough characterization.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-Methylpyrimidine-5-carbonitrile and a closely related analogue, 4-Amino-2-methylpyrimidine-5-carbonitrile, is presented below. These properties are crucial for understanding its behavior in various experimental and physiological settings.
| Property | 2-Methylpyrimidine-5-carbonitrile | 4-Amino-2-methylpyrimidine-5-carbonitrile |
| Molecular Formula | C₆H₅N₃ | C₆H₆N₄ |
| Molecular Weight | 119.12 g/mol | 134.14 g/mol [1] |
| Appearance | Solid (predicted) | Powder[2] |
| pKa (Predicted) | Not available | 3.00 ± 0.10[2] |
| LogP (Predicted) | Not available | Not available |
Solubility Profile
Table 2.1: Solubility of 4-Amino-2-methylpyrimidine-5-carbonitrile
| Solvent | Solubility | Temperature (°C) |
| Water | 6.4 g/L[3] | 25 |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] | Not Specified |
| Ethanol | Soluble[3] | Not Specified |
| Methanol | Soluble[3] | Not Specified |
Based on this data, it is anticipated that 2-Methylpyrimidine-5-carbonitrile will exhibit some degree of aqueous solubility and good solubility in polar organic solvents.
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following protocol outlines a standard gravimetric method for determining the thermodynamic solubility of 2-Methylpyrimidine-5-carbonitrile.
Objective: To determine the equilibrium solubility of 2-Methylpyrimidine-5-carbonitrile in various solvents at different temperatures.
Materials:
-
2-Methylpyrimidine-5-carbonitrile (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Workflow for Thermodynamic Solubility Determination
References
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrimidine-5-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its importance stems from the unique electronic properties conferred by the electron-withdrawing nitrile group, which modulates the reactivity and biological activity of the pyrimidine ring. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this crucial class of compounds.
Historical Perspective: From Pyrimidine to its Cyano-Substituted Derivatives
The journey to the synthesis of pyrimidine-5-carbonitriles is rooted in the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 when Pinner synthesized derivatives by condensing ethyl acetoacetate with amidines.[1][2] This was followed by the first preparation of the parent pyrimidine compound by Gabriel and Colman in 1900.[3]
While these early syntheses laid the groundwork for pyrimidine chemistry, the direct incorporation of a carbonitrile group at the 5-position was a later development. The advent of multicomponent reactions (MCRs) proved to be a turning point. The Biginelli reaction, discovered by Pietro Biginelli in 1891, provided a robust method for the synthesis of dihydropyrimidinones.[4][5][6] Although the original reaction did not produce 5-cyano derivatives, its principles of one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea) paved the way for future innovations.
The key to the synthesis of pyrimidine-5-carbonitriles was the introduction of a C3 synthon bearing a cyano group. Malononitrile and ethyl cyanoacetate became the reagents of choice for this purpose. Their use in condensation reactions with aldehydes and amidines or (thio)urea allowed for the direct and efficient construction of the pyrimidine-5-carbonitrile scaffold. While a definitive singular "discovery" paper for the first synthesis is not readily apparent in early literature, the collective progress in MCRs and the availability of cyano-activated methylene compounds in the 20th century led to the emergence of this important class of heterocycles.
Core Synthetic Strategies
The synthesis of pyrimidine-5-carbonitriles is dominated by one-pot, three-component reactions, valued for their efficiency and atom economy. The general approach involves the condensation of an aldehyde, a compound with an active methylene group adjacent to a nitrile (e.g., malononitrile or ethyl cyanoacetate), and a source of the N-C-N fragment (e.g., urea, thiourea, or guanidine).
The Biginelli-type Reaction for Pyrimidine-5-carbonitriles
A common and versatile method is analogous to the Biginelli reaction, where an aldehyde, a β-ketonitrile (like cyanoacetamide) or malononitrile, and urea or thiourea are condensed. This reaction can be catalyzed by acids or bases and is often performed under thermal or microwave conditions.
Guanidine-based Synthesis
The use of guanidine hydrochloride in place of urea allows for the synthesis of 2,4-diaminopyrimidine-5-carbonitriles. These compounds are of particular interest in drug discovery due to their bioisosteric relationship with purines.
Quantitative Data on Synthetic Methodologies
The following tables summarize quantitative data from various reported syntheses of pyrimidine-5-carbonitrile derivatives, showcasing the impact of different catalysts, reaction conditions, and substrates on reaction time and yield.
Table 1: Ammonium Chloride Catalyzed Solvent-Free Synthesis of Pyrimidine-5-carbonitriles [7]
| Entry | R-group of Aldehyde | X | Reaction Time (min) | Yield (%) |
| 4a | Phenyl | O | 15 | 92 |
| 4b | 4-Chlorophenyl | O | 10 | 95 |
| 4c | 4-Nitrophenyl | O | 20 | 90 |
| 4d | 4-Methoxyphenyl | O | 25 | 88 |
| 4e | 3,4-Dimethoxyphenyl | O | 25 | 85 |
| 4f | Phenyl | S | 20 | 94 |
| 4g | 4-Chlorophenyl | S | 15 | 96 |
| 4h | 4-Nitrophenyl | S | 25 | 92 |
| 4i | 4-Methoxyphenyl | S | 30 | 90 |
| 4j | 3,4-Dimethoxyphenyl | S | 30 | 88 |
| Reaction Conditions: Aldehyde (1 mmol), malononitrile (1 mmol), urea/thiourea (1.5 mmol), NH₄Cl (10 mol%), 110°C. |
Table 2: Bone Char-Bronsted Solid Acid Catalyzed Synthesis [8]
| Entry | R-group of Aldehyde | X | Reaction Time (min) | Yield (%) |
| 1 | Phenyl | O | 12 | 91 |
| 2 | 4-Chlorophenyl | O | 5 | 97 |
| 3 | 4-Nitrophenyl | O | 15 | 93 |
| 4 | 2,4-Dichlorophenyl | O | 4 | 98 |
| 5 | 4-Methylphenyl | O | 25 | 90 |
| 8 | Phenyl | S | 30 | 96 |
| 9 | 4-Chlorophenyl | S | 20 | 95 |
| 10 | 4-Nitrophenyl | S | 38 | 90 |
| Reaction Conditions: Aldehyde (1 mmol), malononitrile (1.2 mmol), urea/thiourea (1.8 mmol), bone char-nPrN-SO₃H (0.4 mol%), 80°C, solvent-free. |
Table 3: Microwave-Assisted Synthesis of 4-amino-pyrimidine-5-carbonitriles [9]
| Entry | R-group of Aldehyde | X | Yield (%) |
| IVa | 2,4-Dichlorophenyl | S | 85 |
| IVb | 4-Chlorophenyl | S | 82 |
| IVc | 4-Nitrophenyl | S | 80 |
| IVd | 4-Methylphenyl | S | 83 |
| IVe | 4-Hydroxyphenyl | S | 85 |
| IVk | 2,4-Dichlorophenyl | O | 83 |
| IVl | 4-Chlorophenyl | O | 80 |
| IVm | 4-Nitrophenyl | O | 78 |
| IVn | 4-Methylphenyl | O | 81 |
| IVo | 4-Hydroxyphenyl | O | 84 |
| Reaction Conditions: Aldehyde (1 mmol), malononitrile (1 mmol), urea/thiourea (1.5 mmol), microwave irradiation (200 W), 130°C. |
Detailed Experimental Protocols
Protocol 1: One-pot Synthesis of Pyrimidine-5-carbonitrile using Ammonium Chloride under Solvent-Free Conditions[7]
-
Reagents: Substituted aromatic aldehyde (10 mmol), malononitrile (10 mmol), urea or thiourea (15 mmol), and ammonium chloride (1 mmol, 10 mol%).
-
Procedure:
-
A mixture of the substituted aromatic aldehyde, malononitrile, urea/thiourea, and ammonium chloride is placed in a round-bottom flask.
-
The reaction mixture is heated in an oil bath at 110°C for the specified time (see Table 1).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
Crushed ice is added to the flask to precipitate the solid product.
-
The crude product is filtered, washed with cold water, and recrystallized from an ethyl acetate:n-hexane (1:3) mixture to afford the pure pyrimidine-5-carbonitrile derivative.
-
-
Characterization: The structure of the synthesized compounds is confirmed by FT-IR and ¹H NMR spectroscopy.
Protocol 2: Synthesis of 6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile Derivatives[10]
-
Reagents: Appropriate aromatic aldehyde (0.01 mol), malononitrile (0.01 mol), urea (0.01 mol), potassium carbonate (0.01 mol), absolute ethanol.
-
Procedure:
-
A mixture of the aromatic aldehyde, malononitrile, urea, and potassium carbonate in absolute ethanol is refluxed for a specified duration.
-
After completion of the reaction (monitored by TLC), the reaction mixture is cooled.
-
The precipitated product is filtered, washed with ethanol, and dried.
-
Recrystallization from an appropriate solvent (e.g., ethanol or DMF) yields the pure product.
-
-
Characterization: The synthesized compounds are characterized by FT-IR, ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Protocol 3: Synthesis of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles[11]
-
Reagents: Aryl aldehyde, malononitrile, benzamidine hydrochloride, magnetic nano Fe₃O₄ particles (as catalyst).
-
Procedure:
-
A mixture of the aldehyde, malononitrile, and benzamidine hydrochloride is reacted in the presence of magnetic nano Fe₃O₄ particles.
-
The reaction is carried out under solvent-free conditions.
-
Upon completion, the catalyst is separated using an external magnet.
-
The product is then purified, typically by recrystallization.
-
-
Note: This method highlights the use of a recyclable catalyst for a more sustainable synthesis.
Conclusion
The synthesis of pyrimidine-5-carbonitriles has evolved from the foundational principles of pyrimidine chemistry to highly efficient and often green, multicomponent strategies. The historical development underscores the importance of innovation in synthetic methodology to access complex and biologically relevant molecules. The methods outlined in this guide provide a robust toolkit for researchers in medicinal chemistry and drug development, enabling the synthesis of diverse libraries of pyrimidine-5-carbonitrile derivatives for the discovery of new therapeutic agents. The continued exploration of novel catalysts and reaction conditions will undoubtedly lead to even more efficient and sustainable routes to this important heterocyclic scaffold.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. Siegmund Gabriel - Wikipedia [en.wikipedia.org]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Pietro Biginelli: The Man Behind the Reaction - ChemistryViews [chemistryviews.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Pyrimidine-5-Carbonitrile Scaffold: A Versatile Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine-5-carbonitrile core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable and diverse biological activities. This technical guide provides a comprehensive overview of the biological significance of this scaffold, focusing on its anticancer, anti-inflammatory, antimicrobial, and antiviral properties. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the mechanism of action, quantitative biological data, and key experimental protocols associated with this versatile chemical entity.
A Hub of Anticancer Activity: Targeting Key Oncogenic Pathways
The pyrimidine-5-carbonitrile scaffold has emerged as a potent framework for the design of novel anticancer agents. Its derivatives have demonstrated significant efficacy in inhibiting the proliferation of various cancer cell lines by targeting crucial enzymes and signaling pathways involved in tumor growth and survival.
A primary mechanism of action for many pyrimidine-5-carbonitrile derivatives is the inhibition of protein kinases, which are key regulators of cellular processes often dysregulated in cancer. Notably, these compounds have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).
For instance, certain 2,4,6-trisubstituted pyrimidine-5-carbonitrile derivatives have exhibited significant cytotoxic effects against a panel of human cancer cell lines, including those of the breast (MCF-7), liver (HepG2), and lung (A549).[1][2] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, or programmed cell death, and cause cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells.[2]
Quantitative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative pyrimidine-5-carbonitrile derivatives from various studies.
Table 1: In Vitro Cytotoxicity of Pyrimidine-5-Carbonitrile Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10b | HepG2 (Liver) | 3.56 | [2] |
| A549 (Lung) | 5.85 | [2] | |
| MCF-7 (Breast) | 7.68 | [2] | |
| Compound 7f | K562 (Leukemia) | - | [1] |
| Compound 11e | HCT-116 (Colon) | 1.14 | [3] |
| MCF-7 (Breast) | 1.54 | [3] |
Table 2: Enzyme Inhibitory Activity of Pyrimidine-5-Carbonitrile Derivatives
| Compound ID | Target Enzyme | IC50 | Reference |
| 10b | EGFR | 8.29 nM | [2] |
| Compound 7f | PI3Kδ | 6.99 µM | [1] |
| PI3Kγ | 4.01 µM | [1] | |
| AKT-1 | 3.36 µM | [1] | |
| Compound 11e | VEGFR-2 | 0.61 µM | [3] |
| Compound 12b | VEGFR-2 | 0.53 µM | [3] |
Modulation of Inflammatory Pathways
Beyond its anticancer properties, the pyrimidine-5-carbonitrile scaffold has demonstrated significant potential as an anti-inflammatory agent. A key target in this context is the cyclooxygenase-2 (COX-2) enzyme, a crucial mediator of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Several novel pyrimidine-5-carbonitrile derivatives bearing a 1,3-thiazole moiety have been designed and synthesized as potent and selective COX-2 inhibitors.[4] These compounds have shown promising anti-inflammatory effects in preclinical models.
Table 3: COX-2 Inhibitory Activity of Pyrimidine-5-Carbonitrile Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 8h | COX-2 | 1.03 | [4] |
| Compound 8n | COX-2 | 1.71 | [4] |
| Compound 8p | COX-2 | 1.15 | [4] |
| Celecoxib (Reference) | COX-2 | 0.88 | [4] |
Broad-Spectrum Antimicrobial and Antiviral Potential
The versatility of the pyrimidine-5-carbonitrile scaffold extends to its activity against microbial and viral pathogens. While this area is less explored compared to its anticancer applications, emerging evidence suggests its potential in developing new anti-infective agents.
Antimicrobial Activity
Studies have reported the synthesis of pyrimidine-5-carbonitrile derivatives with activity against a range of bacteria and fungi. For example, certain derivatives have been screened against Staphylococcus aureus, Bacillus subtilis (Gram-positive bacteria), Escherichia coli (Gram-negative bacterium), Candida albicans, and Aspergillus niger (fungi). The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cellular processes. Further research is needed to establish a comprehensive structure-activity relationship and to identify the most promising candidates for development as antimicrobial drugs.
Table 4: Antimicrobial Activity of Representative Pyrimidine-5-Carbonitrile Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Representative Derivative | Staphylococcus aureus | - | |
| Representative Derivative | Escherichia coli | - | |
| Representative Derivative | Candida albicans | - | [5] |
| Representative Derivative | Aspergillus niger | - | |
| (Note: Specific MIC values for a broad range of pyrimidine-5-carbonitrile derivatives are not extensively reported in the currently available literature.) |
Antiviral Activity
The pyrimidine scaffold, in general, is a well-established core in antiviral drug discovery. Several pyrimidine nucleoside analogs are clinically used to treat viral infections. While research specifically focusing on the antiviral properties of the pyrimidine-5-carbonitrile scaffold is emerging, initial studies have shown promise. For instance, certain pyrimidine derivatives have been investigated for their activity against influenza virus and herpes simplex virus (HSV).[6] The antiviral mechanism may involve the inhibition of viral enzymes such as polymerases or interference with viral entry and replication processes.
Table 5: Antiviral Activity of Representative Pyrimidine Derivatives
| Compound ID | Virus | EC50 (µM) | Reference |
| Representative Derivative | Influenza A | 0.1 - 0.01 | [6] |
| Representative Derivative | Influenza B | 0.1 - 0.01 | [6] |
| Representative Derivative | Herpes Simplex Virus-1 | - | |
| (Note: Specific EC50/IC50 values for a broad range of pyrimidine-5-carbonitrile derivatives are not extensively reported in the currently available literature.) |
Signaling Pathways and Experimental Workflows
The biological effects of pyrimidine-5-carbonitrile derivatives are intricately linked to their ability to modulate key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several pyrimidine-5-carbonitrile derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.[1]
References
- 1. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Areas for 2-Methylpyrimidine-5-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-methylpyrimidine-5-carbonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the potential research areas for these derivatives, complete with experimental protocols and data presented for comparative analysis.
Anticancer Activity
A primary focus of research on 2-methylpyrimidine-5-carbonitrile derivatives has been their potential as anticancer agents. These compounds have been shown to target several key signaling pathways implicated in tumor growth, proliferation, and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Derivatives of 2-methylpyrimidine-5-carbonitrile have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[1][2][3] Inhibition of EGFR can block downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis.[1][2][3]
EGFR Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Certain 2-methylpyrimidine-5-carbonitrile derivatives have been shown to inhibit VEGFR-2, thereby potentially starving tumors of their blood supply.[4]
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an enzyme that is often upregulated in cancerous tissues and is involved in inflammation and cell proliferation.[5] Dual inhibition of EGFR and COX-2 by pyrimidine-5-carbonitrile derivatives has been explored as a promising anticancer strategy.[5]
PI3K/mTOR Dual Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Novel morpholinopyrimidine-5-carbonitrile derivatives have been designed as dual PI3K/mTOR inhibitors, demonstrating potent antitumor activity.[6]
PI3K/mTOR Signaling Pathway Inhibition
Table 1: Anticancer Activity of 2-Methylpyrimidine-5-carbonitrile Derivatives
| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 4e | EGFR/COX-2 | Colo 205 | 1.66 | [5] |
| 4f | EGFR/COX-2 | Colo 205 | 1.83 | [5] |
| 11e | VEGFR-2 | HCT-116 | 1.14 | [4] |
| 12b | VEGFR-2 | HCT-116 | IC50 not specified, but potent | [4] |
| 10b | EGFR | HepG2 | 3.56 | [1] |
| 11b | EGFR (WT & T790M) | HCT-116 | 3.37 | [2][3] |
| 7f | PI3Kδ/γ, AKT-1 | K562 | 6.99 (PI3Kδ), 4.01 (PI3Kγ), 3.36 (AKT-1) | [7] |
| 12b | PI3K/mTOR | Leukemia SR | 0.10 | [6] |
| 12d | PI3K/mTOR | Leukemia SR | 0.09 | [6] |
Antimicrobial Activity
The pyrimidine scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of 2-methylpyrimidine-5-carbonitrile have shown promising activity against a range of bacterial and fungal pathogens.[8][9][10]
Table 2: Antimicrobial Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 2-Medpy-3-CN | C. tropicalis | 2 | [8] |
| Compound 7 | Bacterial and Fungal Strains | 12.5 | [11] |
| Compounds 3a, 3b, 3d, 4a-d, 9c, 10b | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Not specified, but strong activity | [9] |
Anti-inflammatory Activity
Given the role of COX-2 in inflammation, and the demonstrated COX-2 inhibitory activity of some derivatives, there is a strong rationale for exploring this class of compounds as anti-inflammatory agents.[5][11] The evaluation of these compounds in models of inflammation could be a fruitful area of research.
Antiviral Activity
Pyrimidine nucleoside analogs are cornerstone drugs in antiviral therapy. The 2-methylpyrimidine-5-carbonitrile scaffold could serve as a non-nucleoside core for the development of novel antiviral agents targeting various viral enzymes and processes.[1][8]
Neurological Disorders
Recent studies have highlighted the role of pyrimidine metabolism in the central nervous system and the potential for pyrimidine derivatives to have neuroprotective and anti-neuroinflammatory effects.[11][12][13] This opens up a new and exciting avenue for the investigation of 2-methylpyrimidine-5-carbonitrile derivatives in the context of neurodegenerative diseases.
Experimental Protocols
Synthesis of 2-Methylpyrimidine-5-carbonitrile Derivatives
A general synthetic route to pyrimidine-5-carbonitrile derivatives involves the condensation of an aldehyde, a nitrile-containing active methylene compound, and a urea or thiourea derivative.[4][14][15] For the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile, a reported method involves the reaction of acetamidine hydrochloride, malononitrile, and formaldehyde.[14]
General Synthesis Workflow
Detailed Protocol for Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile: [14]
-
To a 50 ml three-necked flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.
-
Heat the mixture and react at 65-70 °C for 4 hours.
-
Cool the reaction mixture to 20-25 °C.
-
Add 1.4 g of 70wt% t-butyl hydroperoxide and continue the reaction at 30-35 °C for 1 hour.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization or chromatography.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[2][5][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.0 x 10^4 cells/well and incubate for 24-48 hours.
-
Compound Treatment: Treat the cells with different concentrations of the synthesized compounds and incubate for a further 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
MTT Assay Workflow
In Vitro Kinase Inhibition Assays (EGFR, VEGFR-2)
Kinase inhibition assays are performed to determine the potency of the compounds against their target kinases.[1][2][4] These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the test compound in an appropriate assay buffer.
-
Reaction Initiation: In a microplate well, mix the kinase and the test compound at various concentrations and pre-incubate. Initiate the kinase reaction by adding the substrate and ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
Derivatives of 2-methylpyrimidine-5-carbonitrile represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. The existing body of research strongly supports their further investigation as anticancer, antimicrobial, anti-inflammatory, and potentially as antiviral and neuroprotective agents. The experimental protocols provided in this guide offer a starting point for researchers to explore the exciting potential of this chemical scaffold. Future research should focus on optimizing the potency and selectivity of these derivatives for their respective targets, as well as evaluating their efficacy and safety in preclinical and clinical studies.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Neurological Disorders of Purine and Pyrimidine Metabolism: Ingenta Connect [ingentaconnect.com]
- 12. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New perspectives on the roles of pyrimidines in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. texaschildrens.org [texaschildrens.org]
In Silico Prediction of 2-Methylpyrimidine-5-carbonitrile Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the predicted bioactivity of 2-Methylpyrimidine-5-carbonitrile, a heterocyclic compound with potential therapeutic applications. Given the limited direct experimental data on this specific molecule, this document outlines a comprehensive in silico approach to predict its biological targets and pharmacological properties. The methodologies and potential activities described herein are based on the extensive research conducted on structurally related pyrimidine-5-carbonitrile derivatives, which have shown significant promise, primarily in the field of oncology.
Physicochemical Properties of 2-Methylpyrimidine-5-carbonitrile
Chemical Structure:
-
IUPAC Name: 2-methylpyrimidine-5-carbonitrile
-
SMILES: Cc1ncc(C#N)cn1
-
InChI Key: InChI=1S/C6H5N3/c1-5-7-3-4(2-6)9-5/h3,6H,1H3 (Predicted)
The following table summarizes the predicted physicochemical properties crucial for its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Property | Predicted Value | Importance in Drug Discovery |
| Molecular Weight | 119.12 g/mol | Influences absorption and distribution; values < 500 Da are generally preferred for oral bioavailability. |
| LogP (octanol/water partition coefficient) | 0.85 | Indicates the lipophilicity of the molecule, affecting its solubility, permeability, and metabolic stability. |
| Topological Polar Surface Area (TPSA) | 62.8 Ų | Predicts the hydrogen bonding capacity and polarity, which are critical for membrane permeability and target interaction. |
| Number of Hydrogen Bond Donors | 0 | Affects solubility and binding to target proteins. |
| Number of Hydrogen Bond Acceptors | 3 | Affects solubility and binding to target proteins. |
| Rotatable Bonds | 0 | Influences conformational flexibility and binding entropy. |
Table 1: Predicted Physicochemical Properties of 2-Methylpyrimidine-5-carbonitrile.
Predicted Biological Targets and Bioactivity
Based on the established activities of a wide range of pyrimidine-5-carbonitrile derivatives, it is hypothesized that 2-Methylpyrimidine-5-carbonitrile is likely to exhibit inhibitory activity against various protein kinases. These enzymes play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer.
The table below lists the potential biological targets for 2-Methylpyrimidine-5-carbonitrile, extrapolated from the known bioactivities of its analogs.
| Target Family | Specific Enzymes | Predicted Activity | Therapeutic Area |
| Phosphoinositide 3-kinases (PI3Ks) | PI3Kα, PI3Kδ, PI3Kγ | Inhibition | Oncology, Inflammation |
| mTOR (mechanistic Target of Rapamycin) | mTORC1, mTORC2 | Inhibition | Oncology |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | VEGFR-2 | Inhibition | Oncology (Anti-angiogenesis) |
| Epidermal Growth Factor Receptor (EGFR) | EGFR (wild-type and mutants) | Inhibition | Oncology |
| Cyclooxygenase (COX) | COX-2 | Inhibition | Oncology, Inflammation |
Table 2: Predicted Biological Targets for 2-Methylpyrimidine-5-carbonitrile.
In Silico Prediction Methodologies
A multi-faceted in silico approach is recommended to build a comprehensive bioactivity profile for 2-Methylpyrimidine-5-carbonitrile.
Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. This technique can be used to assess the binding affinity of 2-Methylpyrimidine-5-carbonitrile to the active sites of the potential kinase targets listed in Table 2.
Experimental Protocol:
-
Receptor Preparation: Obtain the 3D crystal structures of the target kinases (e.g., PI3K, VEGFR-2, EGFR) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Generate the 3D structure of 2-Methylpyrimidine-5-carbonitrile and optimize its geometry using a suitable force field.
-
Docking Simulation: Utilize docking software (e.g., AutoDock, Glide, GOLD) to place the ligand into the defined binding site of the receptor.
-
Analysis: Analyze the resulting docking poses based on their binding energy scores and interactions with key amino acid residues in the active site.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model can be generated based on the known active inhibitors of the target kinases.
Experimental Protocol:
-
Model Generation: Align a set of known active inhibitors for a specific target (e.g., EGFR) and identify common chemical features (e.g., hydrogen bond acceptors, aromatic rings).
-
Database Screening: Use the generated pharmacophore model to screen virtual libraries of compounds to identify molecules that match the model. 2-Methylpyrimidine-5-carbonitrile can be evaluated against these models.
-
Hit Validation: The identified hits, including our lead compound, would then be subjected to more rigorous analysis like molecular docking.
ADME/Tox Prediction
ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity (Tox) predictions are crucial for evaluating the drug-likeness of a compound. Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.
Experimental Protocol:
-
Input: Use the SMILES string of 2-Methylpyrimidine-5-carbonitrile as input for ADME/Tox prediction web servers or software (e.g., SwissADME, admetSAR).
-
Prediction: The software will calculate various parameters based on established models, including Lipinski's rule of five, solubility, and potential for hERG inhibition or mutagenicity.
-
Analysis: Evaluate the predicted ADME/Tox profile to identify potential liabilities and guide further optimization if necessary.
Experimental Validation Protocols
In silico predictions must be validated through rigorous experimental testing. The following are key experimental protocols to confirm the predicted bioactivity of 2-Methylpyrimidine-5-carbonitrile.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of the compound to inhibit the enzymatic activity of the target kinases.
Experimental Protocol:
-
Assay Setup: Utilize a biochemical assay format, such as a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based assay.
-
Procedure: Incubate the recombinant kinase enzyme with its substrate and ATP in the presence of varying concentrations of 2-Methylpyrimidine-5-carbonitrile.
-
Data Analysis: Measure the kinase activity and calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Cell-Based Cytotoxicity Assays
These assays determine the effect of the compound on the viability and proliferation of cancer cell lines that are known to be dependent on the target signaling pathways.
Experimental Protocol:
-
Cell Culture: Culture relevant human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) under standard conditions.
-
Treatment: Treat the cells with a range of concentrations of 2-Methylpyrimidine-5-carbonitrile for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Use a cell viability assay, such as the MTT or CellTiter-Glo® assay, to quantify the number of viable cells.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizations: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
While direct experimental evidence for the bioactivity of 2-Methylpyrimidine-5-carbonitrile is currently lacking, a robust in silico predictive framework, built upon the extensive research into its structural analogs, strongly suggests its potential as a kinase inhibitor with applications in oncology. The methodologies and protocols outlined in this guide provide a clear roadmap for the virtual screening, and subsequent experimental validation of this promising compound. Further computational and laboratory investigations are warranted to fully elucidate its therapeutic potential.
An In-depth Technical Guide to 2-Methylpyrimidine-5-carbonitrile and its Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methylpyrimidine-5-carbonitrile and its derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. While literature on the parent compound, 2-Methylpyrimidine-5-carbonitrile, is limited, its core structure serves as a vital scaffold for a wide array of biologically active molecules. This document delves into the synthesis, chemical properties, and, most notably, the therapeutic applications of this important class of compounds, with a particular focus on their anticancer properties.
Physicochemical Properties of the Pyrimidine-5-carbonitrile Core
The pyrimidine-5-carbonitrile scaffold is a key pharmacophore. The physicochemical properties of derivatives can be fine-tuned by substitutions on the pyrimidine ring to optimize their drug-like characteristics.
Table 1: Physicochemical Data for Representative Pyrimidine-5-carbonitrile Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties | Reference |
| 2-Methylpyrimidine-5-carbonitrile | C₆H₅N₃ | 119.12 | 5506-97-8 | Core scaffold | [1] |
| 4-Amino-2-methylpyrimidine-5-carbonitrile | C₆H₆N₄ | 134.14 | 698-29-3 | Soluble in DMSO, ethanol, and methanol. Slightly soluble in water (6.4 g/L at 25°C). | [2] |
| 5-Methylpyrimidine-2-carbonitrile | C₆H₅N₃ | 119.12 | 38275-54-6 | Isomer of the parent compound. | [3] |
Synthesis of Pyrimidine-5-carbonitrile Derivatives
The synthesis of the pyrimidine-5-carbonitrile core is most commonly achieved through a multi-component reaction, often a variation of the Biginelli reaction. This approach allows for the efficient construction of the heterocyclic ring system from simple starting materials.
A general and widely adopted method involves the condensation of an aldehyde, a compound containing an active methylene group (such as malononitrile or ethyl cyanoacetate), and a source of the amidine functionality (like thiourea, urea, or guanidine).[4][5]
General Synthesis Workflow
The following diagram illustrates a common synthetic pathway to produce substituted pyrimidine-5-carbonitrile derivatives.
Experimental Protocol: One-pot Synthesis of Pyrimidine-5-carbonitrile Derivatives
This protocol is adapted from a general method for the synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions.[5]
Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Urea or Thiourea (1.8 mmol)
-
Malononitrile (1.2 mmol)
-
Catalyst (e.g., bone char-nPrN-SO3H, 0.4 mol%)[5]
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Distilled water
-
Hot ethanol
Procedure:
-
Combine the aldehyde, urea/thiourea, malononitrile, and catalyst in a round-bottom flask.
-
Heat the mixture to 80°C with stirring under solvent-free conditions.
-
Monitor the reaction progress using TLC.
-
Upon completion, add distilled water to the reaction mixture and cool to room temperature.
-
Filter the resulting precipitate and wash it with hot ethanol (3 x 2 mL).
-
The crude product can be further purified by recrystallization.
Biological Activity and Therapeutic Potential
Derivatives of 2-methylpyrimidine-5-carbonitrile have demonstrated a broad range of biological activities, with a significant number of studies focusing on their potential as anticancer agents. These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of pyrimidine-5-carbonitrile derivatives against various human cancer cell lines. The mechanism of action often involves the inhibition of signaling pathways crucial for tumor growth and angiogenesis.
Table 2: In Vitro Anticancer Activity of Selected Pyrimidine-5-carbonitrile Derivatives
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Series 1 (VEGFR-2 Inhibitors) | ||||
| Compound 11e | HCT-116 (Colon) | 1.14 | VEGFR-2 Inhibition | [6] |
| MCF-7 (Breast) | 1.54 | [6] | ||
| Compound 12b | HCT-116 (Colon) | - | VEGFR-2 Inhibition (IC₅₀ = 0.53 µM) | [6] |
| Compound 9d | HCT-116 (Colon) | - | Higher activity than sorafenib | [6] |
| Series 2 (EGFR Inhibitors) | ||||
| Compound 10b | HepG2 (Liver) | 3.56 | EGFR Inhibition (IC₅₀ = 8.29 nM) | [7] |
| A549 (Lung) | 5.85 | [7] | ||
| MCF-7 (Breast) | 7.68 | [7] | ||
| Series 3 (Dual EGFR/COX-2 Inhibitors) | ||||
| Compound 4e | Colo 205 (Colon) | 1.66 | Dual EGFR/COX-2 Inhibition | [8] |
| Compound 4f | Colo 205 (Colon) | 1.83 | [8] |
Signaling Pathways in Cancer Targeted by Pyrimidine-5-carbonitrile Derivatives
Many pyrimidine-5-carbonitrile derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways. These pathways are critical for tumor angiogenesis, proliferation, and survival.
The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and how its inhibition by certain pyrimidine-5-carbonitrile derivatives can block downstream signaling, leading to an anti-angiogenic effect.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard protocol to assess the cytotoxic effects of novel compounds on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
96-well plates
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Test compounds (pyrimidine-5-carbonitrile derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150-200 µL of a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
The 2-methylpyrimidine-5-carbonitrile scaffold is a cornerstone in the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of these compounds, coupled with the ability to readily modify their structure, allows for the generation of diverse chemical libraries for biological screening. The potent and selective inhibitory activities of many derivatives against key cancer-related targets like VEGFR-2 and EGFR underscore their therapeutic potential.
Future research in this area will likely focus on:
-
The synthesis of novel derivatives with improved potency and selectivity.
-
In-depth investigation of the mechanisms of action to identify new cellular targets.
-
Optimization of pharmacokinetic and pharmacodynamic properties to enhance in vivo efficacy and safety.
-
Exploration of the therapeutic potential of these compounds in other disease areas beyond cancer, such as inflammatory and viral diseases.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the promising field of 2-methylpyrimidine-5-carbonitrile derivatives. The wealth of data on their synthesis and biological activity, combined with the detailed experimental protocols, should facilitate further exploration and innovation in this exciting area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. new.zodml.org [new.zodml.org]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-methylpyrimidine-5-carbonitrile, a valuable building block in medicinal chemistry and drug development. The described synthetic approach is a two-step process commencing with the formation of a key aminopyrimidine intermediate, followed by a deamination reaction to yield the final product.
Introduction
Pyrimidine-5-carbonitrile derivatives are prevalent scaffolds in a variety of pharmacologically active molecules. The 2-methyl substituted variant is of particular interest for the synthesis of targeted therapeutics. The following protocols detail a reliable and high-yielding synthetic route to 2-methylpyrimidine-5-carbonitrile, designed for application in a research and development laboratory setting.
Overall Synthetic Scheme
The synthesis of 2-methylpyrimidine-5-carbonitrile is achieved through a two-step process. The initial step involves a multi-component reaction to form 4-amino-2-methylpyrimidine-5-carbonitrile. This intermediate is then subjected to a deamination reaction to afford the desired product.
Figure 1: Overall two-step synthesis of 2-methylpyrimidine-5-carbonitrile.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile
| Parameter | Value | Reference |
| Starting Materials | Acetamidine hydrochloride, Malononitrile, Formaldehyde | [1] |
| Solvent | tert-Butanol, Water | [1] |
| Reaction Temperature | 65-70 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | 92.6% | [1] |
| Purity (HPLC) | 99.6% | [1] |
Table 2: Deamination of 4-Amino-2-methylpyrimidine-5-carbonitrile
| Parameter | Value | Reference |
| Starting Material | 4-Amino-2-methylpyrimidine-5-carbonitrile | General Method |
| Reagents | Sodium nitrite, Sulfuric acid, Hypophosphorous acid | [2][3] |
| Reaction Temperature | 0-5 °C (Diazotization), Room Temp. (Reduction) | [2][3] |
| Typical Yield | 60-80% (Estimated) | General Method |
Experimental Protocols
Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile
This protocol is adapted from a reported procedure and outlines a one-pot synthesis of the key intermediate.[1]
Materials:
-
Acetamidine hydrochloride
-
Malononitrile
-
30% Aqueous formaldehyde
-
tert-Butanol
-
Deionized water
-
tert-Butyl hydroperoxide (70 wt% in water)
Equipment:
-
50 mL three-necked flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add tert-butanol (10 g), acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).
-
Heat the reaction mixture to 65-70 °C with stirring and maintain this temperature for 4 hours.
-
After 4 hours, cool the mixture to 20-25 °C.
-
Carefully add 70 wt% tert-butyl hydroperoxide (1.4 g) to the reaction mixture.
-
Stir the mixture at 30-35 °C for 1 hour.
-
The reaction progress and product purity can be monitored by an external standard method using HPLC.
-
Upon completion, the product can be isolated and purified by standard laboratory techniques such as crystallization.
Expected Outcome:
The expected product is 2-methyl-4-amino-5-cyanopyrimidine with a reported yield of 92.6% and an HPLC purity of 99.6%.[1]
Figure 2: Workflow for the synthesis of the aminopyrimidine intermediate.
Step 2: Deamination of 4-Amino-2-methylpyrimidine-5-carbonitrile
This protocol describes a general procedure for the deamination of an aminopyrimidine via diazotization followed by reduction.
Materials:
-
4-Amino-2-methylpyrimidine-5-carbonitrile
-
Concentrated sulfuric acid
-
Sodium nitrite
-
Hypophosphorous acid (50% aqueous solution)
-
Deionized water
-
Ice
-
Sodium bicarbonate
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Beaker or flask suitable for the reaction scale
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a beaker cooled in an ice bath to 0-5 °C, dissolve 4-amino-2-methylpyrimidine-5-carbonitrile (1 equivalent) in a minimal amount of cold concentrated sulfuric acid with stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a small amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred pyrimidine solution, ensuring the temperature remains between 0-5 °C.
-
Stir the resulting diazonium salt solution at this temperature for 30-60 minutes.
-
-
Reduction:
-
In a separate flask, cool an excess of 50% hypophosphorous acid (e.g., 5-10 equivalents) in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cold hypophosphorous acid with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or until the evolution of gas ceases.
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2-methylpyrimidine-5-carbonitrile can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Expected Outcome:
The expected product is 2-methylpyrimidine-5-carbonitrile. Yields for this type of reaction can typically range from 60-80%.
Figure 3: Workflow for the deamination of the aminopyrimidine intermediate.
Safety Precautions
-
General: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Malononitrile: Highly toxic and can be fatal if swallowed, inhaled, or in contact with skin. Handle with extreme caution.
-
Formaldehyde: A known carcinogen and sensitizer. Avoid inhalation of vapors.
-
tert-Butyl hydroperoxide: A strong oxidizing agent. Handle with care and keep away from combustible materials.
-
Sodium nitrite: An oxidizing agent and toxic.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.
-
Hypophosphorous Acid: Corrosive. Handle with care.
-
Diazonium Salts: Aryl diazonium salts can be unstable and potentially explosive, especially when dry. It is crucial to keep them in a cold solution and use them immediately after preparation. Do not attempt to isolate the diazonium salt intermediate.
Characterization
The identity and purity of the synthesized compounds should be confirmed by appropriate analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile group.
These detailed protocols and application notes provide a solid foundation for the successful synthesis of 2-methylpyrimidine-5-carbonitrile in a laboratory setting. Researchers are advised to consult the primary literature for further details and to perform a thorough risk assessment before commencing any experimental work.
References
Synthesis of 2-Methylpyrimidine-5-carbonitrile: A Detailed Protocol for Drug Discovery and Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis of 2-Methylpyrimidine-5-carbonitrile, a key building block in the development of various pharmaceutical compounds. The described method is based on a palladium-catalyzed cyanation reaction of 2-methyl-5-bromopyrimidine, a common and efficient approach for the formation of aryl nitriles. This protocol offers a detailed experimental procedure, a summary of reaction conditions, and a visual representation of the synthetic workflow, intended to facilitate its application in a laboratory setting.
Introduction
Pyrimidine-5-carbonitrile derivatives are crucial intermediates in medicinal chemistry due to their presence in a wide array of biologically active molecules. The nitrile group serves as a versatile handle for further chemical transformations, allowing for the synthesis of diverse compound libraries for drug screening. 2-Methylpyrimidine-5-carbonitrile, in particular, is a valuable precursor for the synthesis of targeted therapeutics. The palladium-catalyzed cyanation of heteroaryl halides has emerged as a robust and mild method for the introduction of a nitrile moiety, offering advantages over traditional methods that often require harsh conditions and toxic reagents.[1] This protocol details a reliable synthesis of 2-Methylpyrimidine-5-carbonitrile via this modern synthetic route.
Synthetic Pathway
The synthesis of 2-Methylpyrimidine-5-carbonitrile is achieved through a palladium-catalyzed cross-coupling reaction. The starting material, 2-methyl-5-bromopyrimidine, undergoes cyanation using a suitable cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst and a phosphine ligand.
Reaction Scheme:
Experimental Protocol
This protocol is adapted from the general methodology for palladium-catalyzed cyanation of heteroaryl halides described by Cohen and Buchwald.[2][3]
Materials:
-
2-methyl-5-bromopyrimidine
-
Zinc cyanide (Zn(CN)₂)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) or similar palladium precatalyst
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-methyl-5-bromopyrimidine (1.0 mmol, 1.0 equiv), zinc cyanide (0.6 mmol, 0.6 equiv), and the palladium precatalyst (e.g., Pd(dtbpf)Cl₂, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Under the inert atmosphere, add anhydrous tetrahydrofuran (THF) and degassed deionized water to the flask via syringe to create a 1:5 ratio of THF to water (e.g., 0.5 mL THF and 2.5 mL water for a 0.3 M reaction concentration).
-
Reaction: Stir the reaction mixture vigorously at room temperature (or gently heat to 40 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methylpyrimidine-5-carbonitrile.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of 2-Methylpyrimidine-5-carbonitrile.
| Parameter | Value |
| Reactants | |
| 2-methyl-5-bromopyrimidine | 1.0 mmol |
| Zinc Cyanide (Zn(CN)₂) | 0.6 mmol |
| Catalyst | |
| Palladium Precatalyst | 2 mol% |
| Reaction Conditions | |
| Solvent | THF / H₂O (1:5) |
| Temperature | Room Temperature to 40 °C |
| Reaction Time | 18 - 24 hours |
| Yield | |
| Expected Yield | Good to excellent (typically >80%) |
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of 2-Methylpyrimidine-5-carbonitrile.
Caption: Workflow for the synthesis of 2-Methylpyrimidine-5-carbonitrile.
References
Application Notes and Protocols for the Purification of 2-Methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-Methylpyrimidine-5-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for recrystallization and column chromatography are designed to yield high-purity material suitable for downstream applications in drug discovery and development.
Introduction
2-Methylpyrimidine-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry. The purity of this intermediate is critical as impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note outlines two common and effective laboratory-scale purification techniques: recrystallization and flash column chromatography. Additionally, a standard protocol for purity assessment by High-Performance Liquid Chromatography (HPLC) is provided.
Purification Techniques
A general workflow for the purification of 2-Methylpyrimidine-5-carbonitrile is presented below. The choice of method will depend on the nature and quantity of impurities present in the crude material.
Data Presentation
The following table summarizes representative quantitative data for the purification of 2-Methylpyrimidine-5-carbonitrile using the described protocols. These values are typical for small-scale laboratory preparations and may vary depending on the quality of the crude material.
| Purification Technique | Starting Purity (Crude) | Final Purity | Typical Recovery Yield |
| Recrystallization | ~95% | >99.5% | 80-90% |
| Flash Column Chromatography | 85-95% | >99% | 70-85% |
Experimental Protocols
Purification by Recrystallization
Recrystallization is an effective method for purifying crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For 2-Methylpyrimidine-5-carbonitrile, a mixed solvent system of ethanol and water is recommended.
Materials:
-
Crude 2-Methylpyrimidine-5-carbonitrile
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirrer
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Protocol:
-
Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude 2-Methylpyrimidine-5-carbonitrile in a minimal amount of hot ethanol. Heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel with a fluted filter paper and filter the hot solution into a clean Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Induction of Crystallization: While the ethanol solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes faintly turbid. The turbidity indicates the point of saturation.
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient technique for separating compounds from a mixture based on their differential adsorption to a stationary phase. For 2-Methylpyrimidine-5-carbonitrile, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is effective.
Materials:
-
Crude 2-Methylpyrimidine-5-carbonitrile
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Glass chromatography column
-
Compressed air or nitrogen source with a flow controller
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Protocol:
-
TLC Analysis: Before running the column, determine the optimal eluent composition using TLC. Spot the crude material on a TLC plate and develop it in various ratios of ethyl acetate/hexanes. An ideal Rf value for the desired compound is between 0.2 and 0.4.
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in hexanes.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by passing several column volumes of the initial eluent (e.g., 10% ethyl acetate in hexanes) through the silica gel.
-
-
Sample Loading:
-
Dissolve the crude 2-Methylpyrimidine-5-carbonitrile in a minimal amount of dichloromethane or the initial eluent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to elute the desired compound. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
-
Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Methylpyrimidine-5-carbonitrile.
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for determining the purity of chemical compounds.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol:
-
Sample Preparation: Prepare a sample solution of the purified 2-Methylpyrimidine-5-carbonitrile in the initial mobile phase composition (e.g., 1 mg/mL).
-
Injection and Analysis: Inject the sample onto the equilibrated HPLC system and run the analysis using the specified gradient program.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
The protocols described in this application note provide effective methods for the purification of 2-Methylpyrimidine-5-carbonitrile to a high degree of purity. The choice between recrystallization and flash column chromatography will depend on the specific impurity profile of the crude material. The provided HPLC method is suitable for the accurate determination of the final product's purity, ensuring its quality for subsequent use in research and development.
Applications of 2-Methylpyrimidine-5-carbonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-methylpyrimidine-5-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, serving as a versatile building block for the development of a wide array of therapeutic agents. Its unique electronic properties and synthetic tractability have led to its incorporation into numerous compounds with potent biological activities, particularly in the realm of oncology. This document provides a detailed overview of the applications of 2-methylpyrimidine-5-carbonitrile derivatives, complete with quantitative data, experimental protocols, and pathway diagrams to facilitate further research and drug development.
Core Applications in Drug Discovery
Derivatives of 2-methylpyrimidine-5-carbonitrile have been extensively explored as inhibitors of various protein kinases and enzymes that play crucial roles in cancer progression. The pyrimidine core acts as a key structural motif that can engage in hydrogen bonding and other non-covalent interactions within the active sites of target proteins. The cyano group at the 5-position often serves as a hydrogen bond acceptor, while the methyl group at the 2-position can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties.
Key therapeutic targets for 2-methylpyrimidine-5-carbonitrile derivatives include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a critical strategy to block angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1]
-
Phosphatidylinositol 3-Kinase (PI3K) / Mammalian Target of Rapamycin (mTOR): The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell division.[3][4][5]
-
Cyclooxygenase-2 (COX-2): This enzyme is involved in inflammation and has been implicated in the development and progression of several types of cancer.[6][7][8][9]
Quantitative Data: Bioactivity of Pyrimidine-5-carbonitrile Derivatives
The following tables summarize the in vitro activities of various pyrimidine-5-carbonitrile derivatives against key cancer-related targets and cell lines.
Table 1: VEGFR-2 Inhibitory Activity [1]
| Compound | IC50 (µM) vs. VEGFR-2 |
| 11e | 0.61 |
| 12b | 0.53 |
| Sorafenib (Reference) | 0.19 |
Table 2: PI3K/mTOR Inhibitory Activity [2]
| Compound | IC50 (µM) vs. PI3Kα | IC50 (µM) vs. PI3Kβ | IC50 (µM) vs. PI3Kδ | IC50 (µM) vs. mTOR |
| 12b | 0.17 | 0.13 | 0.76 | 0.83 |
| 12d | 1.27 | 3.20 | 1.98 | 2.85 |
| LY294002 (Reference) | - | - | - | - |
| Afinitor (Reference) | - | - | - | - |
Table 3: EGFR Inhibitory Activity [4]
| Compound | IC50 (nM) vs. EGFR |
| 10b | 8.29 |
| Erlotinib (Reference) | 2.83 |
Table 4: COX-2 Inhibitory Activity [6][9]
| Compound | IC50 (µM) vs. COX-2 |
| 3b | Submicromolar |
| 5b | Submicromolar |
| 5d | Submicromolar |
| Celecoxib (Reference) | Submicromolar |
Table 5: In Vitro Cytotoxicity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Target(s) | Reference |
| 11e | HCT-116 (Colon) | 1.14 | VEGFR-2 | [1] |
| 11e | MCF-7 (Breast) | 1.54 | VEGFR-2 | [1] |
| 12b | Leukemia SR | 0.10 | PI3K/mTOR | [2] |
| 12d | Leukemia SR | 0.09 | PI3K/mTOR | [2] |
| 10b | HepG2 (Liver) | 3.56 | EGFR | [4] |
| 10b | A549 (Lung) | 5.85 | EGFR | [4] |
| 10b | MCF-7 (Breast) | 7.68 | EGFR | [4] |
| 7c | SNB-75 (CNS) | < 0.01 | EGFR/PI3K | [3] |
| 7c | OVCAR-4 (Ovarian) | 0.64 | EGFR/PI3K | [3] |
| 5d | MCF-7 (Breast) | Nanomolar | COX-2 | [6][9] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile Derivatives
This protocol is a representative example of the synthesis of a 2-methylpyrimidine-5-carbonitrile core structure.[10]
Materials:
-
t-Butanol
-
Acetamidine hydrochloride
-
Malononitrile
-
30% Aqueous formaldehyde
-
70 wt% t-Butyl hydroperoxide
Procedure:
-
To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add t-butanol (10 g).
-
Add acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).
-
Heat the mixture at 65-70 °C for 4 hours.
-
Cool the reaction mixture to 20-25 °C.
-
Add 70 wt% t-butyl hydroperoxide (1.4 g) and continue the reaction at 30-35 °C for 1 hour.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or HPLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 3: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase.[1]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the substrate peptide in each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 2-methylpyrimidine-5-carbonitrile derivatives and a general workflow for their discovery and evaluation.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: EGFR Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buy 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | 27058-54-4 [smolecule.com]
- 6. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Leveraging 2-Methylpyrimidine-5-carbonitrile as a Versatile Scaffold for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-methylpyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The structural features of the 2-methylpyrimidine-5-carbonitrile scaffold, including its hydrogen bonding capabilities and the potential for diverse substitutions, make it an ideal starting point for the design of novel therapeutics targeting the ATP-binding site of various kinases.
These application notes provide an overview of the utility of the 2-methylpyrimidine-5-carbonitrile scaffold, focusing on its application in the development of inhibitors for key oncogenic kinases such as Phosphoinositide 3-kinase (PI3K), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). Detailed protocols for the synthesis of derivatives, and their biological evaluation are provided to guide researchers in the exploration of this promising chemical scaffold.
Kinase Targets and Signaling Pathways
Derivatives of the 2-methylpyrimidine-5-carbonitrile scaffold have been successfully developed to target several important kinases involved in cancer progression.
PI3K/mTOR Pathway: The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival.[1] Hyperactivation of this pathway is a common event in many human cancers. Novel morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual PI3K/mTOR inhibitors, demonstrating the scaffold's utility in targeting this critical pathway.
VEGFR-2 Signaling: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. Pyrimidine-5-carbonitrile derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating anti-proliferative and apoptotic effects in cancer cells.
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers. Pyrimidine-5-carbonitrile derivatives have been designed as potent EGFR inhibitors, including against mutant forms like EGFRT790M.[2][3]
Data Presentation
The following tables summarize the in vitro activity of exemplary 2-methylpyrimidine-5-carbonitrile derivatives against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of 2-Methylpyrimidine-5-carbonitrile Derivatives.
| Compound Ref. | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 12b | mTOR | 830 ± 50 | |
| 12d | mTOR | 2850 ± 170 | |
| 11e | VEGFR-2 | 610 ± 10 | |
| 12b | VEGFR-2 | 530 ± 70 | |
| 10b | EGFR | 8.29 ± 0.04 | [2] |
| 11b | EGFRWT | 90 | [3] |
| 11b | EGFRT790M | 4030 | [3] |
| 17p | PI3Kα | 31.8 ± 4.1 | [4] |
| 7f | PI3Kδ | 6990 ± 360 | [1] |
| 7f | PI3Kγ | 4010 ± 550 | [1] |
| 7f | AKT-1 | 3360 ± 170 |[1] |
Table 2: Anti-proliferative Activity of 2-Methylpyrimidine-5-carbonitrile Derivatives.
| Compound Ref. | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 11e | HCT-116 | Colon | 1.14 | |
| 11e | MCF-7 | Breast | 1.54 | |
| 10b | HepG2 | Liver | 3.56 | [2] |
| 10b | A549 | Lung | 5.85 | [2] |
| 10b | MCF-7 | Breast | 7.68 | [2] |
| 11b | HCT-116 | Colon | 3.37 | [3] |
| 11b | HepG-2 | Liver | 3.04 | [3] |
| 11b | MCF-7 | Breast | 4.14 | [3] |
| 11b | A549 | Lung | 2.4 |[3] |
Experimental Protocols
General Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel kinase inhibitors based on the 2-methylpyrimidine-5-carbonitrile scaffold.
Protocol 1: Synthesis of 2-Amino-4-(substituted)-6-methylpyrimidine-5-carbonitrile Derivatives
This protocol describes a general method for the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives through a multi-component reaction.
Materials:
-
Substituted aldehyde
-
Malononitrile
-
Acetamidine hydrochloride
-
Ethanol
-
Piperidine (catalyst)
-
Glacial acetic acid
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Procedure:
-
To a solution of the substituted aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the formation of the intermediate is complete, add acetamidine hydrochloride (1.2 mmol) to the reaction mixture.
-
Reflux the mixture for 6-8 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-amino-4-(substituted)-6-methylpyrimidine-5-carbonitrile derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo® assay).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
In a white assay plate, add the test compound dilutions.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding an equal volume of the luminescence-based ATP detection reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the compound concentration using a suitable software.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes the determination of the anti-proliferative activity of test compounds on cancer cell lines using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in response to treatment with a test compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at the desired concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The 2-methylpyrimidine-5-carbonitrile scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. Its favorable structural characteristics allow for the design of potent and selective inhibitors against a range of therapeutically relevant kinases. The protocols and data presented herein provide a valuable resource for researchers aiming to explore and expand the therapeutic potential of this important chemical scaffold in the field of drug discovery.
References
Application Notes and Protocols: Development of Anticancer Agents from 2-Methylpyrimidine-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of anticancer agents derived from the 2-methylpyrimidine-5-carbonitrile scaffold. This document includes detailed experimental protocols for the synthesis and evaluation of these compounds, quantitative data on their biological activity, and visualizations of key signaling pathways and experimental workflows.
Introduction
Pyrimidine-5-carbonitrile derivatives have emerged as a promising class of heterocyclic compounds in the field of oncology. The inherent structural features of this scaffold allow for diverse chemical modifications, leading to the development of potent and selective inhibitors of various cancer-related targets. This document outlines the application of these derivatives as anticancer agents, with a focus on their synthesis, mechanism of action, and methods for their biological evaluation.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of representative 2-methylpyrimidine-5-carbonitrile derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth) and Growth Inhibition percentages (GI%).
Table 1: In Vitro Anticancer Activity of EGFR-Targeting Pyrimidine-5-carbonitrile Derivatives
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| 10b | EGFR | HepG2 | Hepatocellular Carcinoma | 3.56 | Erlotinib | 0.87 | [1] |
| A549 | Non-small Cell Lung Cancer | 5.85 | Erlotinib | 1.12 | [1] | ||
| MCF-7 | Breast Cancer | 7.68 | Erlotinib | 5.27 | [1] | ||
| 11b | EGFRwt, EGFRT790M | HCT-116 | Colorectal Carcinoma | 3.37 | Erlotinib | - | [2][3] |
| HepG-2 | Hepatocellular Carcinoma | 3.04 | Erlotinib | - | [2][3] | ||
| MCF-7 | Breast Cancer | 4.14 | Erlotinib | - | [2][3] | ||
| A549 | Non-small Cell Lung Cancer | 2.4 | Erlotinib | - | [2][3] | ||
| 4e | EGFR, COX-2 | Colo 205 | Colon Cancer | 1.66 | - | - | [4] |
| 4f | EGFR, COX-2 | Colo 205 | Colon Cancer | 1.83 | - | - | [4] |
Table 2: In Vitro Anticancer Activity of Other Pyrimidine-5-carbonitrile Derivatives
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) | GI% | Citation |
| 7 | Tubulin, CA IX | HL-60(TB) | Leukemia | - | 100% | [5] |
| MOLT-4 | Leukemia | - | 100% | [5] | ||
| HOP-62 | Lung Cancer | - | 100% | [5] | ||
| MDA-MB-468 | Breast Cancer | - | 98.4% | [5] | ||
| 12b | PI3K/mTOR | SR | Leukemia | 0.10 | - | [6] |
| 12d | PI3K/mTOR | SR | Leukemia | 0.09 | - | [6] |
| 11e | VEGFR-2 | HCT-116 | Colon Cancer | 1.14 | - | [7] |
| MCF-7 | Breast Cancer | 1.54 | - | [7] |
Experimental Protocols
General Protocol for the Synthesis of 2-Methylpyrimidine-5-carbonitrile Derivatives via Biginelli Reaction
This protocol describes a general method for the one-pot synthesis of a 2-methyl-4-phenyl-6-aminopyrimidine-5-carbonitrile derivative.
Materials:
-
Benzaldehyde
-
Malononitrile
-
Acetamidine hydrochloride
-
Potassium carbonate (K2CO3)
-
Ethanol
-
Stir plate and stir bar
-
Reflux condenser
-
Round bottom flask
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a 100 mL round bottom flask, dissolve benzaldehyde (10 mmol) and malononitrile (10 mmol) in 30 mL of ethanol.
-
Add acetamidine hydrochloride (10 mmol) and potassium carbonate (12 mmol) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product in a desiccator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the melting point.
Protocol for In Vitro Anticancer Activity Screening using MTT Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in the culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol for Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol describes the detection of apoptosis in cancer cells treated with the synthesized compounds using flow cytometry.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of the test compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol for Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in cancer cells after treatment with the synthesized compounds.
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 2-methylpyrimidine-5-carbonitrile derivatives and a typical experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
References
- 1. ias.ac.in [ias.ac.in]
- 2. ias.ac.in [ias.ac.in]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Protocol for N-Alkylation of Pyrimidine-5-carbonitriles: A Detailed Application Note for Researchers
Abstract
This application note provides a comprehensive protocol for the N-alkylation of pyrimidine-5-carbonitriles, a critical reaction in the synthesis of a wide array of biologically active compounds. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, a summary of reaction conditions, and a visual representation of the experimental workflow. The methodologies presented are synthesized from established literature, providing a reliable guide for achieving successful N-alkylation.
Introduction
The pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of alkyl groups at the nitrogen atoms of the pyrimidine ring (N-alkylation) is a key synthetic step that allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This protocol outlines common and effective methods for the N-alkylation of pyrimidine-5-carbonitriles.
General Reaction Scheme
The N-alkylation of a pyrimidine-5-carbonitrile typically proceeds via a nucleophilic substitution reaction where the nitrogen atom of the pyrimidine ring attacks an electrophilic alkylating agent. The general transformation is depicted below:
Caption: General scheme for the N-alkylation of pyrimidine-5-carbonitriles.
Experimental Protocols
This section provides detailed methodologies for the N-alkylation of pyrimidine-5-carbonitriles based on commonly employed conditions.
Protocol 1: Alkylation using Potassium Carbonate in DMF
This protocol is a widely used method for the N-alkylation of various nitrogen-containing heterocycles, including pyrimidines.
Materials:
-
Substituted pyrimidine-5-carbonitrile (1.0 mmol)
-
Alkyl halide (e.g., benzyl chloride, methyl iodide) (1.1 - 1.5 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 - 10 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted pyrimidine-5-carbonitrile (1.0 mmol) and anhydrous potassium carbonate (2.0 - 3.0 mmol).
-
Add anhydrous DMF (5 - 10 mL) to the flask.
-
Stir the mixture at room temperature for 10-15 minutes to ensure good dispersion.
-
Add the alkyl halide (1.1 - 1.5 mmol) to the reaction mixture dropwise.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Alkylation using Sodium Hydride in THF
This method employs a stronger base and is suitable for less reactive substrates or when a higher reaction rate is desired.
Materials:
-
Substituted pyrimidine-5-carbonitrile (1.0 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 mmol)
-
Alkyl halide (e.g., ethyl bromide) (1.1 - 1.5 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 - 20 mL)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add sodium hydride (1.2 - 1.5 mmol).
-
Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, and carefully decant the hexane.
-
Add anhydrous THF (5 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve the substituted pyrimidine-5-carbonitrile (1.0 mmol) in anhydrous THF (5 - 15 mL).
-
Add the solution of the pyrimidine-5-carbonitrile to the sodium hydride suspension dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 - 1.5 mmol) to the reaction mixture dropwise at room temperature.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Data Presentation: Summary of Reaction Conditions
The choice of base, solvent, and temperature can significantly influence the yield and selectivity of the N-alkylation reaction. The following table summarizes common conditions reported in the literature.
| Entry | Base | Solvent | Alkylating Agent | Temperature (°C) | Typical Yield (%) | Reference |
| 1 | K₂CO₃ | DMF | Benzyl chloride | Room Temp. - 80 | 69 - 83 | [1][2] |
| 2 | NaH | THF / DMF | Iodoethane | Room Temp. | 20 - 52.3 | [3] |
| 3 | KOH | Ethanol | Methyl iodide | Reflux | Good | [4] |
| 4 | K₂CO₃ | Acetone | 4-(Iodomethyl)pyrimidine | Reflux | - | [5] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation of pyrimidine-5-carbonitriles.
Caption: General workflow for N-alkylation of pyrimidine-5-carbonitriles.
Troubleshooting and Considerations
-
Regioselectivity: Depending on the substituents on the pyrimidine ring, a mixture of N1 and N3 alkylated products may be obtained. The reaction conditions, particularly the choice of base and solvent, can influence the regioselectivity.
-
O-Alkylation vs. N-Alkylation: For pyrimidine derivatives containing a hydroxyl or oxo group, O-alkylation can be a competing reaction. The reaction conditions can be optimized to favor N-alkylation.[6]
-
Moisture Sensitivity: The use of strong bases like sodium hydride requires anhydrous conditions to prevent quenching of the base and to ensure reaction efficiency.
-
Safety: Alkylating agents are often toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Sodium hydride is highly reactive and should be handled with extreme care.
Conclusion
The N-alkylation of pyrimidine-5-carbonitriles is a versatile and essential transformation in synthetic organic and medicinal chemistry. The protocols and data presented in this application note provide a solid foundation for researchers to successfully perform this reaction. Careful selection of reagents and optimization of reaction conditions are key to achieving high yields and desired regioselectivity.
References
- 1. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Safe Handling and Storage of 2-Methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety information for the handling and storage of 2-Methylpyrimidine-5-carbonitrile. Adherence to these guidelines is crucial to ensure personal safety and maintain the integrity of the chemical.
Hazard Identification and Classification
2-Methylpyrimidine-5-carbonitrile is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Methylpyrimidine-5-carbonitrile is provided below.
| Property | Value |
| Molecular Formula | C₆H₅N₃ |
| Molecular Weight | 119.12 g/mol [1] |
| Appearance | Solid |
| Melting Point | 153 - 155 °C[2] |
| Solubility | Slightly soluble in water (6.4 g/L at 25°C). Soluble in dimethyl sulfoxide, ethanol, and methanol.[3] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 2-Methylpyrimidine-5-carbonitrile.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are required.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical protective suit should be worn.[4] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary if working outside a fume hood or if dust is generated.[2] |
Safe Handling Protocol
Objective: To provide a step-by-step procedure for the safe handling of 2-Methylpyrimidine-5-carbonitrile in a laboratory setting.
Materials:
-
2-Methylpyrimidine-5-carbonitrile
-
Appropriate solvents
-
Laboratory glassware
-
Chemical fume hood
-
Mandatory PPE (see section 3)
-
Chemical spill kit
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE before entering the designated handling area.
-
Have a chemical spill kit readily accessible.
-
-
Handling:
-
Post-Handling:
Storage Protocol
Objective: To outline the requirements for the safe storage of 2-Methylpyrimidine-5-carbonitrile to ensure its stability and prevent hazardous situations.
Requirements:
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]
-
Container: Keep in a tightly closed, properly labeled container.[6]
-
Conditions to Avoid:
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Protect from moisture. Some related compounds are moisture sensitive.
-
Store away from oxidizing agents.
-
-
Recommended Storage Temperature: 2-8°C.[4]
Emergency Procedures
| Emergency Situation | Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[7] If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[5] For large spills, contain the spill and contact emergency services. Prevent entry into waterways.[5] |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5] |
Visualizations
Safe Handling Workflow
Caption: Workflow for safely handling 2-Methylpyrimidine-5-carbonitrile.
Emergency Response Logic
Caption: Decision tree for emergency response to exposure.
Storage Compatibility
Caption: Visual guide to storage compatibility.
References
- 1. 5-Methylpyrimidine-2-carbonitrile | C6H5N3 | CID 20795181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE | 698-29-3 [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.de [fishersci.de]
Application Note: High-Throughput Screening and Biological Activity Assessment of Compound X Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The systematic evaluation of chemical derivatives of a lead compound is a cornerstone of modern drug discovery. This process, known as Structure-Activity Relationship (SAR) analysis, aims to identify analogs with improved potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive framework and detailed protocols for assessing the biological activity of derivatives of a hypothetical lead, "Compound X."
The described workflow follows a logical screening cascade, beginning with high-throughput in vitro assays to assess primary activity and cytotoxicity, followed by more complex secondary assays and culminating in in vivo efficacy models for the most promising candidates.[1][2][3] Adherence to these standardized protocols is crucial for generating robust, reproducible data to guide lead optimization efforts.
The Screening Cascade: A Strategic Approach
A screening cascade is an essential strategy to efficiently identify promising drug candidates while minimizing resource expenditure.[1][2][4] It involves a tiered approach where compounds must pass specific criteria at each stage to advance to the next, more complex and resource-intensive evaluation.[3]
The primary objective is to make swift, informed decisions, enabling rapid compound progression or early termination of candidates with undesirable properties.[1][5]
Caption: A logical screening cascade for filtering and advancing promising compounds.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol assesses the cytotoxic effect of Compound X derivatives on a relevant cancer cell line. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Compound X derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol).[7]
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of Compound X derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[6][9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6][9]
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[7][10] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[7][10]
-
Data Acquisition: Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.[6][7] A reference wavelength of >650 nm can be used to reduce background noise.[6]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the inhibitory activity of Compound X derivatives against a specific protein kinase. The assay measures the amount of ATP remaining after the kinase reaction; a lower kinase activity results in more ATP and a stronger luminescent signal.[11]
Materials:
-
Kinase of interest, substrate, and ATP
-
Compound X derivatives
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[12]
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound X derivatives in the kinase assay buffer. Add 2.5 µL of each dilution to the wells of a white microplate. Include positive (known inhibitor) and negative (vehicle) controls.[12]
-
Kinase Pre-incubation: Add 2.5 µL of the kinase enzyme solution to each well. Incubate for 10 minutes at room temperature to allow the compounds to bind to the kinase.[12]
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations should be determined empirically.[12]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[12]
-
ATP Detection: Add 10 µL of the ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.[11]
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[12]
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Protocol 3: In Vivo Xenograft Model for Efficacy Assessment
This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice to evaluate the in vivo anti-cancer efficacy of lead Compound X derivatives.[13]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
Cancer cell line (e.g., HeLa)
-
Sterile PBS and Matrigel®
-
Syringes (1 mL) with 27-gauge needles.[13]
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
-
Lead Compound X derivative formulated for in vivo administration
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest the cells using trypsin, wash with PBS, and count them. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[13]
-
Tumor Implantation: Anesthetize a mouse. Disinfect the injection site on the flank with 70% ethanol. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).[13]
-
Tumor Growth Monitoring: Monitor the health of the animals daily. Once tumors become palpable (typically 5-7 days post-injection), begin measuring tumor dimensions 2-3 times per week using digital calipers.[13]
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[14]
-
Dosing: Administer the formulated Compound X derivative and vehicle control to their respective groups according to the determined dose and schedule (e.g., daily oral gavage).
-
Data Collection: Continue to measure tumor volume and mouse body weight throughout the study. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[13]
-
Endpoint: The study concludes when tumors in the control group reach a specified maximum size, or at a pre-defined time point. Efficacy is determined by comparing the tumor growth inhibition in the treated groups relative to the control group.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between derivatives.
Table 1: In Vitro Activity and Cytotoxicity of Compound X Derivatives
| Compound ID | Target Kinase IC50 (nM) | HeLa Cell Viability CC50 (µM) | Selectivity Index (CC50/IC50) |
|---|---|---|---|
| Compound X | 250 | 50 | 200 |
| Derivative 1 | 15 | 45 | 3000 |
| Derivative 2 | 28 | >100 | >3571 |
| Derivative 3 | 550 | 75 | 136 |
| Staurosporine | 5 | 0.02 | 4 |
Table 2: In Vivo Efficacy of Lead Derivatives in Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
|---|---|---|---|---|
| Vehicle Control | 10 mL/kg, p.o., QD | 1250 ± 150 | - | +2.5 |
| Derivative 1 | 20 mg/kg, p.o., QD | 500 ± 80 | 60 | -1.5 |
| Derivative 2 | 20 mg/kg, p.o., QD | 375 ± 65 | 70 | +1.0 |
Signaling Pathway Context
Understanding the target's role in cellular signaling is critical. If Compound X targets a kinase in the MAPK pathway, its derivatives would be expected to inhibit downstream signaling events that promote cell proliferation.
Caption: Inhibition of the MAPK/ERK signaling cascade by a Compound X derivative.
References
- 1. international-biopharma.com [international-biopharma.com]
- 2. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. atcc.org [atcc.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Methylpyrimidine-5-carbonitrile as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-methylpyrimidine-5-carbonitrile and its derivatives as foundational scaffolds in the synthesis of biologically active molecules, particularly in the realm of drug discovery. The pyrimidine-5-carbonitrile core is a key pharmacophore in a variety of kinase inhibitors, highlighting its importance in medicinal chemistry.
Introduction
The 2-methylpyrimidine-5-carbonitrile scaffold is a valuable heterocyclic building block in organic synthesis. Its substituted derivatives are integral to the development of potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and other therapeutic areas. The presence of the nitrile group and the pyrimidine ring offers multiple reaction sites for further functionalization, enabling the creation of diverse chemical libraries for drug screening. This document outlines key synthetic transformations and biological applications associated with this scaffold.
Key Applications in Medicinal Chemistry
Derivatives of the pyrimidine-5-carbonitrile core have been extensively explored as inhibitors of several important kinase families implicated in cancer progression. These include:
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Molecules incorporating the pyrimidine-5-carbonitrile moiety have shown significant inhibitory activity against both wild-type and mutant forms of EGFR, a key driver in many epithelial cancers.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: By targeting VEGFR-2, compounds synthesized from this scaffold can inhibit angiogenesis, a critical process for tumor growth and metastasis.
-
Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) Inhibitors: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. Pyrimidine-5-carbonitrile derivatives have been developed as dual PI3K/mTOR inhibitors, offering a powerful approach to block this pro-survival pathway.[1]
-
Cyclooxygenase-2 (COX-2) Inhibitors: Some pyrimidine-5-carbonitrile derivatives have also demonstrated potent and selective inhibition of COX-2, an enzyme involved in inflammation and carcinogenesis.[2]
Quantitative Data: Biological Activity of Pyrimidine-5-Carbonitrile Derivatives
The following table summarizes the in vitro inhibitory activities of various kinase inhibitors synthesized from pyrimidine-5-carbonitrile precursors.
| Compound Class | Target Kinase(s) | Example Compound | IC₅₀ (µM) | Target Cancer Cell Line(s) | Reference |
| Pyrimidine-5-carbonitrile Derivatives | EGFRWT/COX-2 | Compound 4e | 1.66 | Colo 205 | [2] |
| Pyrimidine-5-carbonitrile Derivatives | EGFRWT/COX-2 | Compound 4f | 1.83 | Colo 205 | [2] |
| Pyrimidine-5-carbonitrile Derivatives | VEGFR-2 | Compound 11e | 0.61 | - | [3] |
| Pyrimidine-5-carbonitrile Derivatives | VEGFR-2 | Compound 12b | 0.53 | - | [3] |
| Morpholinopyrimidine-5-carbonitriles | PI3Kα | Compound 12b | 0.17 | Leukemia SR | [1] |
| Morpholinopyrimidine-5-carbonitriles | PI3Kβ | Compound 12b | 0.13 | Leukemia SR | [1] |
| Morpholinopyrimidine-5-carbonitriles | PI3Kδ | Compound 12b | 0.76 | Leukemia SR | [1] |
| Morpholinopyrimidine-5-carbonitriles | mTOR | Compound 12b | 0.83 | Leukemia SR | [1] |
| 6-(4-fluorophenyl)-2-(methylthio) pyrimidine-5-carbonitrile derivatives | EGFR/PI3K | Compound 7c | < 0.01 | CNS Cancer (SNB-75) | [4] |
| 6-(4-fluorophenyl)-2-(methylthio) pyrimidine-5-carbonitrile derivatives | EGFR/PI3K | Compound 7c | 0.64 | Ovarian Cancer (OVAR-4) | [4] |
| Pyrimidine-5-carbonitrile derivatives | EGFR | Compound 10b | 0.00829 | HepG2, A549, MCF-7 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile
This protocol describes the synthesis of a key derivative, 4-amino-2-methylpyrimidine-5-carbonitrile, which can serve as a versatile intermediate for further elaboration.[6]
Reaction Scheme:
Materials:
-
t-Butanol
-
Acetamidine hydrochloride
-
Malononitrile
-
30% Aqueous formaldehyde
-
70 wt% tert-Butyl hydroperoxide in water
Procedure:
Stage 1: Mannich Aminomethylation
-
To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.
-
Heat the reaction mixture to 65-70 °C and maintain this temperature for 4 hours.
Stage 2: Oxidation
-
Cool the reaction mixture to 20-25 °C.
-
Carefully add 1.4 g of 70 wt% tert-butyl hydroperoxide in water.
-
Stir the reaction mixture at 30-35 °C for 1 hour.
-
The reaction progress and product purity can be monitored by HPLC.
Results:
Protocol 2: General Procedure for Nitrile Reduction to Primary Amine
The nitrile group of 2-methylpyrimidine-5-carbonitrile can be reduced to a primary amine, yielding 2-methyl-5-(aminomethyl)pyrimidine, a valuable building block for introducing flexible linkers.
Reaction Scheme:
Materials:
-
2-Methylpyrimidine-5-carbonitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂
-
Anhydrous diethyl ether or ethanol
-
Dilute acid (for workup with LiAlH₄)
Procedure (using LiAlH₄):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-methylpyrimidine-5-carbonitrile in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.
Note: Catalytic hydrogenation with Raney Nickel is an alternative method that may offer milder reaction conditions.[7]
Visualizations
Signaling Pathways Targeted by Pyrimidine-5-Carbonitrile Derivatives
The following diagrams illustrate the key signaling pathways that are inhibited by drugs derived from the 2-methylpyrimidine-5-carbonitrile scaffold.
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Experimental Workflow: Synthesis of a Key Intermediate
This diagram illustrates the workflow for the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile.
Caption: Workflow for Intermediate Synthesis.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylpyrimidine-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylpyrimidine-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-Methylpyrimidine-5-carbonitrile?
A1: The most prevalent methods for the synthesis of 2-Methylpyrimidine-5-carbonitrile involve the condensation of an amidine, specifically acetamidine, with a three-carbon building block. Common starting materials include derivatives of malononitrile or acrolein. One widely used approach is the reaction of acetamidine with a C3-synthon like 2-(ethoxymethylene)malononitrile.
Q2: My reaction is resulting in a low yield of 2-Methylpyrimidine-5-carbonitrile. What are the potential causes?
A2: Low yields in pyrimidine synthesis are a frequent issue and can be attributed to several factors.[1][2][3] These include suboptimal reaction conditions such as incorrect temperature or reaction time, inactive catalysts, and impurities in the starting materials.[1][2] Incomplete cyclization of intermediates is also a common reason for reduced yields.
Q3: I am observing an unexpected fluorescent byproduct in my reaction mixture. What is it and how can I prevent its formation?
A3: A common fluorescent byproduct in similar pyrimidine syntheses, like the Biginelli reaction, is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This can occur when side reactions compete with the desired pyrimidine ring formation. To minimize its formation, consider lowering the reaction temperature and carefully selecting your catalyst, as some may favor the desired reaction pathway.[1]
Q4: How can I effectively purify the crude 2-Methylpyrimidine-5-carbonitrile product?
A4: Purification of the crude product can often be challenging due to the presence of structurally similar side products. Standard purification techniques include recrystallization from a suitable solvent (e.g., ethanol) or column chromatography. The choice of solvent or eluent system for chromatography is critical for separating the desired product from any byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-Methylpyrimidine-5-carbonitrile.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low to No Product Formation | Inactive Catalyst: The catalyst may have lost its activity. | - Ensure the catalyst is fresh and has been stored correctly.- If using a reusable catalyst, consider regeneration.- For acid catalysts, verify the concentration is appropriate.[1] |
| Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed or too high, leading to degradation. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.- A moderate increase in temperature may be necessary to drive the reaction to completion.[1][2] | |
| Impure Starting Materials: Impurities in acetamidine or the C3-synthon can inhibit the reaction. | - Use high-purity starting materials.- Consider purifying the starting materials before use.[1][2] | |
| Presence of Multiple Side Products | Self-Condensation: The C3-synthons, such as malononitrile derivatives, can undergo self-condensation. | - Control the stoichiometry of the reactants carefully.- The order of addition of reactants can be crucial; consider adding the C3-synthon slowly to the reaction mixture containing acetamidine. |
| Hydrolysis of Acetamidine: Acetamidine is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water. | - Use anhydrous solvents to minimize water content.- Ensure the reaction is carried out under an inert atmosphere if sensitive to moisture. | |
| Incomplete Cyclization: The intermediate formed after the initial condensation may not fully cyclize to the pyrimidine ring. | - Optimize the reaction time and temperature to promote cyclization.- The choice of base and its stoichiometry is critical for facilitating the final ring-closing step.[1] | |
| Formation of Amide Byproducts | Pinner Reaction Side Products: If acetamidine is prepared in situ via a Pinner reaction of acetonitrile and an alcohol, side reactions can occur. | - The intermediate Pinner salt is unstable and can rearrange to an amide, especially at higher temperatures. Low-temperature control is crucial.[4][5]- The presence of water can lead to the formation of esters as byproducts.[4] |
Experimental Protocols
General Procedure for the Synthesis of a Substituted 2-Methylpyrimidine-5-carbonitrile Derivative
This protocol is a general guideline for the synthesis of a related compound, 4-amino-2-methylpyrimidine-5-carbonitrile, which can be adapted.
Materials:
-
Acetamidine hydrochloride
-
Malononitrile
-
Formaldehyde (30% aqueous solution)
-
tert-Butanol
-
tert-Butyl hydroperoxide (70 wt. % in water)
Procedure:
-
To a three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add tert-butanol (10 g), acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).[6]
-
Heat the mixture to 65-70 °C and maintain for 4 hours.[6]
-
Cool the reaction mixture to 20-25 °C.[6]
-
Add 70 wt. % tert-butyl hydroperoxide (1.4 g) and stir the reaction at 30-35 °C for 1 hour.[6]
-
Monitor the reaction progress by an appropriate method (e.g., HPLC or TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.
Note: This specific protocol is for 4-amino-2-methylpyrimidine-5-carbonitrile and may require modification for the synthesis of 2-Methylpyrimidine-5-carbonitrile.
Visualizing Reaction Pathways
Diagram 1: General Synthesis Pathway and Potential Side Reactions
References
Technical Support Center: Synthesis of 2-Methylpyrimidine-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methylpyrimidine-5-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Methylpyrimidine-5-carbonitrile?
A1: The most prevalent and efficient method for synthesizing 2-Methylpyrimidine-5-carbonitrile is through a cyclocondensation reaction. This typically involves the reaction of acetamidine (or its hydrochloride salt) with a suitable three-carbon electrophilic synthon, such as (ethoxymethylene)malononitrile (EMMN). This approach is a variation of the well-established multicomponent reactions used for pyrimidine ring formation.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: Several factors can significantly impact the yield of 2-Methylpyrimidine-5-carbonitrile synthesis. These include the purity of the starting materials (acetamidine and the C3 synthon), the choice of solvent, the reaction temperature, the presence and type of catalyst (often a base or an acid), and the reaction time. Anhydrous conditions are often crucial, as the presence of water can lead to hydrolysis of intermediates and starting materials.[1]
Q3: My reaction is not proceeding to completion, and I observe a significant amount of unreacted starting materials. What could be the cause?
A3: Incomplete conversion can be due to several factors. Insufficient reaction time or temperature may not provide the necessary activation energy for the reaction to go to completion. The catalyst, if used, might be inactive or used in an insufficient amount. Additionally, the purity of your reagents is critical; impurities can inhibit the reaction.
Q4: I am observing the formation of a major byproduct. What are the likely side reactions?
A4: In pyrimidine synthesis, common side reactions include the self-condensation of the dicarbonyl compound or its equivalent, and the hydrolysis of the amidine starting material. In the case of using (ethoxymethylene)malononitrile, polymerization or reaction with trace amounts of water are potential side reactions. The purity of the acetamidine is particularly important, as it can be hygroscopic and prone to hydrolysis.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-Methylpyrimidine-5-carbonitrile.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Impure Starting Materials | Ensure acetamidine hydrochloride is dry and of high purity. (Ethoxymethylene)malononitrile should be freshly prepared or purified if it has been stored for a long time. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at an adequate rate. Experiment with a range of temperatures (e.g., from room temperature to the reflux temperature of the solvent) to find the optimum. |
| Incorrect Solvent | The polarity of the solvent can influence the reaction rate and yield. Polar aprotic solvents like ethanol, isopropanol, or DMF are often effective. |
| Inactive or Insufficient Catalyst | If using a base like sodium ethoxide or triethylamine, ensure it is fresh and used in the correct stoichiometric amount. The reaction can also be sensitive to pH. |
| Presence of Water | The reaction should be carried out under anhydrous conditions. Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
Problem 2: Formation of a Major, Unidentified Byproduct
| Possible Cause | Suggested Solution |
| Self-Condensation of (Ethoxymethylene)malononitrile | This can be favored at higher temperatures. Try running the reaction at a lower temperature or adding the acetamidine solution slowly to the solution of (ethoxymethylene)malononitrile. |
| Hydrolysis of Acetamidine | Ensure that the reaction is performed under strictly anhydrous conditions. Use a freshly opened bottle of acetamidine hydrochloride or dry it in a vacuum oven before use. |
| Alternative Reaction Pathway | Depending on the reaction conditions, alternative cyclization products or open-chain intermediates may form. Analyze the byproduct by NMR and mass spectrometry to elucidate its structure and adjust the reaction conditions accordingly (e.g., change the base or solvent). |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes hypothetical data on how different reaction parameters can influence the yield of 2-Methylpyrimidine-5-carbonitrile, based on general principles of pyrimidine synthesis.
| Entry | Solvent | Base (1.1 eq.) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | Sodium Ethoxide | 80 (reflux) | 6 | 75 |
| 2 | Isopropanol | Sodium Isopropoxide | 82 (reflux) | 6 | 82 |
| 3 | DMF | Triethylamine | 100 | 8 | 65 |
| 4 | Acetonitrile | DBU | 82 (reflux) | 12 | 60 |
| 5 | Ethanol | Sodium Ethoxide | 25 (RT) | 24 | 40 |
Experimental Protocols
Key Experiment: Synthesis of 2-Methylpyrimidine-5-carbonitrile via Cyclocondensation
This protocol is a representative method based on the reaction of acetamidine with (ethoxymethylene)malononitrile.
Materials:
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
(Ethoxymethylene)malononitrile
-
Diethyl ether
-
Activated carbon
Procedure:
-
Preparation of Acetamidine Free Base: In a round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add acetamidine hydrochloride (1.0 equivalent) in portions with stirring. Stir the resulting suspension at room temperature for 30 minutes.
-
Reaction Setup: In a separate three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve (ethoxymethylene)malononitrile (1.0 equivalent) in anhydrous ethanol.
-
Cyclocondensation: Add the previously prepared solution of acetamidine free base dropwise to the (ethoxymethylene)malononitrile solution at room temperature over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of hot water, treat with activated carbon, and filter while hot. Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.
-
Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the synthesis of 2-Methylpyrimidine-5-carbonitrile.
Caption: Troubleshooting logic for low yield in the synthesis of 2-Methylpyrimidine-5-carbonitrile.
References
Technical Support Center: Optimizing Catalyst Selection for Pyrimidine Ring Formation
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for pyrimidine ring formation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, alongside detailed experimental protocols and comparative data to guide your experimental design.
Troubleshooting Guides
This section addresses specific issues that may arise during pyrimidine synthesis, offering potential causes and solutions in a direct question-and-answer format.
| Issue | Potential Causes | Solutions |
| 1. Low Reaction Yield | - Suboptimal Catalyst: The chosen catalyst may have low activity for the specific substrates.[1] - Incorrect Reaction Conditions: Temperature, pressure, or reaction time may not be optimal.[2] - Improper Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to low conversion.[2] - Atmosphere Sensitivity: Some reactions are sensitive to air or moisture.[2] - Catalyst Poisoning: Impurities in the reactants or solvent can deactivate the catalyst.[2] | - Catalyst Screening: Experiment with a variety of catalysts, including Lewis acids (e.g., FeCl₃, ZnCl₂), Brønsted acids, or organocatalysts.[1][3] - Condition Optimization: Systematically vary the temperature and reaction time, monitoring progress by TLC or HPLC.[2][4] Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[3] - Stoichiometry Adjustment: Carefully calculate and measure reactant amounts. A slight excess of the urea/thiourea component (e.g., 1.2-1.5 equivalents) can sometimes improve yields.[3] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] - Reagent Purification: Ensure all starting materials and solvents are of high purity and anhydrous where necessary.[1][4] |
| 2. Formation of Unexpected Side Products | - Competing Side Reactions: The inherent reactivity of the precursors can lead to dimerization, polymerization, or rearrangement.[2] - Lack of Regioselectivity: Unsymmetrical precursors can lead to the formation of multiple isomers.[2] - Over-alkylation or Acylation: Multiple substitutions can occur on the pyrimidine ring.[2] - Hantzsch-type Dihydropyridine Formation: In Biginelli reactions, a competing pathway can lead to this fluorescent byproduct.[4] | - Condition Modification: Lowering the reaction temperature or changing the solvent can minimize unwanted reactions.[2] - Use of Protecting/Directing Groups: Employing protecting groups to block reactive sites or directing groups to favor a specific position can enhance regioselectivity.[2] - Stoichiometry Control: Carefully control the stoichiometry of the electrophile and the reaction time.[2] - Temperature and Catalyst Choice: Lowering the reaction temperature can disfavor the Hantzsch pathway. The choice of catalyst can also influence selectivity.[4] |
| 3. Difficulties in Product Purification | - Similar Physicochemical Properties: Impurities and side products may have similar solubility and polarity to the desired product.[2] - Formation of Insoluble Byproducts: Polymerization of reactants or formation of insoluble intermediates can occur.[1] | - Chromatography Optimization: Experiment with different solvent systems for column chromatography. - Recrystallization: Test various solvents for recrystallization to isolate the pure product. - Solvent System Change: If insoluble byproducts form, try a different solvent system with better solubilizing power.[1] |
| 4. Incomplete Cyclization | - Insufficient Carbonyl Activation: The catalyst may not be effectively activating the carbonyl group for cyclization. - Steric Hindrance: Bulky substituents on the reactants may hinder the cyclization step.[4] | - Catalyst Addition: If not already used, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[4] - Extended Reaction Time: Some cyclizations are slow and may require longer reaction times.[4] - Alternative Substrates: If steric hindrance is suspected, consider using a more reactive 1,3-dicarbonyl equivalent.[4] |
Catalyst Performance Comparison
The selection of an appropriate catalyst is crucial for a successful pyrimidine synthesis. The following tables summarize the performance of various catalysts for the Biginelli reaction, a common method for pyrimidine ring formation.
Table 1: Metal-Based Catalysts in Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| FeCl₃ | 10 | Ethanol | Reflux | 4 | 92 |
| ZnCl₂ | 15 | Acetonitrile | 80 | 6 | 88 |
| InCl₃ | 5 | THF | 65 | 5 | 95 |
| Yb(OTf)₃ | 2 | Dichloromethane | 40 | 8 | 90 |
| Cu(OTf)₂ | 10 | Solvent-free | 100 | 1 | 96 |
Table 2: Organocatalysts in Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| L-Proline | 20 | Ethanol | Reflux | 12 | 85 |
| Thiourea | 10 | Acetonitrile | 80 | 8 | 82 |
| p-TSA | 15 | Dioxane | 100 | 6 | 89 |
| (S)-BINOL Phosphate | 5 | Toluene | 60 | 24 | 91 (ee >90%) |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol describes a general method for the synthesis of dihydropyrimidinones (DHPMs) via the one-pot, three-component Biginelli reaction.[5]
Materials:
-
Aldehyde (1.0 eq)
-
β-ketoester (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Catalyst (e.g., FeCl₃, 10 mol%)
-
Ethanol
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea (or thiourea), and the catalyst.
-
Add ethanol as the solvent.
-
Stir the mixture and heat to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will often precipitate. Collect the solid by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Protocol 2: General Procedure for the Pinner Synthesis
This protocol outlines a general procedure for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.[5]
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Amidine hydrochloride (1.2 eq)
-
Base (e.g., Sodium ethoxide)
-
Ethanol
Procedure:
-
Dissolve the 1,3-dicarbonyl compound and amidine hydrochloride in ethanol in a round-bottom flask.
-
Add a solution of sodium ethoxide in ethanol to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for Catalyst Optimization
Caption: A logical workflow for optimizing catalyst selection in pyrimidine synthesis.
Simplified Biginelli Reaction Mechanism
Caption: A simplified mechanism of the acid-catalyzed Biginelli reaction.
Frequently Asked Questions (FAQs)
Q1: How do I choose an initial catalyst for my pyrimidine synthesis? A: The choice of the initial catalyst often depends on the specific reaction (e.g., Biginelli, Pinner) and the nature of your substrates. For the Biginelli reaction, Lewis acids like FeCl₃ or Brønsted acids such as p-toluenesulfonic acid (p-TSA) are common starting points.[3][6] For syntheses involving amidines, base catalysis is also frequently employed.[6] A literature search for similar substrate combinations is highly recommended.
Q2: What is catalyst poisoning and how can I avoid it? A: Catalyst poisoning refers to the deactivation of a catalyst by chemical compounds that bind to its active sites.[7] Common poisons include sulfur- and nitrogen-containing compounds, and even water in some cases.[7] To avoid poisoning, use high-purity, anhydrous reagents and solvents. If you suspect catalyst poisoning, purifying your starting materials may be necessary.[1][4]
Q3: Can the order of reagent addition affect the reaction outcome? A: Yes, in some cases, the order of addition can be critical. For instance, in the Biginelli reaction, pre-forming the acyliminium ion intermediate by reacting the aldehyde and urea before adding the β-ketoester can sometimes improve yields and reduce side products.[4]
Q4: How can I minimize the formation of regioisomers? A: The formation of regioisomers is a challenge when using unsymmetrical starting materials.[2] Strategies to minimize this include:
-
Careful selection of starting materials: Choose substrates that favor the formation of the desired isomer.
-
Use of protecting groups: Block reactive sites that could lead to unwanted isomers.[2]
-
Employing directing groups: Introduce functional groups that direct the reaction to a specific position.[2]
Q5: Are there greener alternatives to traditional catalysts and solvents? A: Yes, significant research is focused on developing more environmentally friendly methods for pyrimidine synthesis. This includes the use of water as a solvent, solvent-free reaction conditions, and the use of recyclable catalysts such as magnetic nanoparticles.[8][9] Biocatalysts are also emerging as a green alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
Troubleshooting guide for the purification of polar pyrimidine compounds
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the purification of polar pyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: My polar pyrimidine compound shows very poor or no retention on a C18 reversed-phase column. What should I do?
A1: This is a common issue due to the high polarity of your compound. Consider these options:
-
Switch to a More Polar Stationary Phase: Employ a reversed-phase column with a more polar character, such as one with an embedded polar group (EPG) or a phenyl-hexyl phase, which can offer alternative selectivity.[1]
-
Use HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for highly polar compounds. It uses a polar stationary phase (like silica or amide) with a high organic mobile phase, promoting retention of polar analytes.[2][3]
-
Ion-Pairing Chromatography: If your compound is ionizable, adding an ion-pairing reagent to the mobile phase can increase retention on a C18 column.[4]
Q2: I'm observing significant peak tailing for my basic pyrimidine compound on a silica gel column. What is the cause and how can I fix it?
A2: Peak tailing of basic compounds on silica is often due to strong interactions with acidic silanol groups on the stationary phase.[5] To mitigate this:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a competing base like triethylamine (TEA) or ammonium hydroxide into your mobile phase.[1][5] This will mask the active silanol sites and improve peak shape.
-
Deactivate the Silica Gel: Pre-treat the packed column by flushing it with a solvent system containing a small percentage of a base (e.g., 1-3% TEA) before loading your sample.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amine.[1]
Q3: How do I choose the right solvent for recrystallizing a polar pyrimidine compound?
A3: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[6][7]
-
"Like Dissolves Like": Polar compounds dissolve best in polar solvents. Common choices for pyrimidines include ethanol, methanol, water, ethyl acetate, or mixtures thereof.[6][7]
-
Solvent Pairs: If a single solvent isn't effective, use a miscible solvent pair. Dissolve the compound in a "good" solvent (in which it's highly soluble) and then add a "poor" solvent (in which it's less soluble) dropwise to the hot solution until it becomes cloudy.[8] Common pairs include ethanol-water and acetone-water.[8][9] For highly polar compounds that are insoluble even in methanol, more polar solvents like DMSO, DMF, or acetonitrile may be necessary.[10]
Q4: My pyrimidine compound seems to be degrading on the silica gel during flash chromatography. What are my options?
A4: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.[1] Besides deactivating the silica with a base (as mentioned in Q2), you should also consider:
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, this method can be a good alternative.[1]
-
Minimize Contact Time: Use flash chromatography with positive pressure to speed up the purification process and reduce the time your compound spends on the stationary phase.[5]
-
Lower Temperature: If possible, running the column at a lower temperature can help minimize degradation.
Troubleshooting Guide: Chromatography
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Retention / Elutes at Solvent Front (Reversed-Phase) | Compound is too polar for the stationary phase. Mobile phase is too "strong" (high organic content). | 1. Switch to a HILIC column.[3] 2. Use a more polar stationary phase (e.g., embedded polar group).[1] 3. Decrease the organic content of the mobile phase (increase aqueous portion).[1] 4. Add an ion-pairing reagent if the compound is ionizable. |
| Poor Peak Shape (Tailing) | Strong interaction with acidic silanol groups (silica columns).[5] Secondary interactions with the stationary phase. Injection solvent is much stronger than the mobile phase.[2] | 1. Add a basic modifier (e.g., 0.1-1% Triethylamine) to the mobile phase.[1][5] 2. Adjust mobile phase pH to suppress analyte ionization. For basic compounds, a lower pH protonates the analyte and minimizes interactions with silanols.[1][11] 3. Ensure the injection solvent is as close as possible to the initial mobile phase conditions, especially in HILIC.[2] |
| Poor Peak Shape (Fronting) | Column overload. | 1. Reduce the sample concentration or injection volume.[12] |
| Low Recovery | Compound is irreversibly adsorbed onto the stationary phase. Compound is unstable under the purification conditions (pH, solvent). | 1. Deactivate the stationary phase with a modifier (e.g., TEA for silica).[1] 2. Check compound stability at the mobile phase pH. Adjust pH if necessary. 3. For SPE, ensure the elution solvent is strong enough to displace the compound from the sorbent.[6] |
| Co-elution of Impurities | Insufficient selectivity of the chromatographic system. | 1. Optimize the mobile phase. Try a different organic modifier (e.g., switch from acetonitrile to methanol).[13] 2. Adjust the mobile phase pH to alter the ionization and retention of target compound vs. impurities.[11][14] 3. Change the stationary phase to one with a different selectivity (e.g., HILIC, phenyl-hexyl).[1] |
| Irreproducible Retention Times (HILIC) | Insufficient column equilibration between injections. The adsorbed water layer on the stationary phase is not fully re-established.[2] | 1. Increase the column equilibration time between runs. A minimum of 10 column volumes is recommended.[2] 2. Ensure the mobile phase composition is consistent and freshly prepared.[12] |
Experimental Protocols
Protocol 1: HILIC Method Development for Polar Pyrimidines
This protocol provides a starting point for developing a purification method using HILIC.
-
Column Selection: Begin with a bare silica or an amide-based HILIC column.[1]
-
Mobile Phase Preparation:
-
Mobile Phase A (Weak Solvent): Acetonitrile (ACN).
-
Mobile Phase B (Strong Solvent): Water.
-
Buffer Addition: To improve peak shape and reproducibility, add a buffer to both mobile phases. A good starting point is 10 mM ammonium formate or ammonium acetate.[1][2] Adjust the pH with formic acid or acetic acid to a range of 3-5.
-
-
Initial Column Conditioning: Before the first injection, condition the column by running a blank gradient, followed by equilibration at initial conditions for at least 50 column volumes.[2]
-
Scouting Gradient:
-
Initial Conditions: 95% ACN / 5% Water (with buffer).
-
Gradient: Run a linear gradient from 95% ACN to 50% ACN over 10-15 minutes.
-
Hold and Re-equilibrate: Hold at the final conditions for 2-3 minutes, then return to initial conditions and re-equilibrate for at least 10 column volumes.[2]
-
-
Optimization: Based on the scouting run, adjust the gradient slope to improve the separation of your target compound from impurities. If retention is too low, consider a shallower gradient or a different HILIC stationary phase.
Protocol 2: General Protocol for Solid-Phase Extraction (SPE) Cleanup
SPE is a useful technique for sample cleanup before chromatography or for removing bulk impurities.[6][15]
-
Cartridge Selection: Choose an SPE sorbent based on the properties of your pyrimidine and the impurities. Common choices include reversed-phase (C18), normal-phase (silica), and ion-exchange materials.[6]
-
Conditioning: Activate the sorbent by passing a suitable solvent through the cartridge. For C18, this is typically methanol followed by water. For silica, it's a non-polar solvent like hexane.[6]
-
Sample Loading: Dissolve your crude sample in a solvent that ensures it will bind to the sorbent and load it onto the conditioned cartridge.[6]
-
Washing: Wash the cartridge with a solvent that is strong enough to elute weakly bound impurities but weak enough to leave your target compound on the sorbent.[6] This step is critical and may require optimization.
-
Elution: Elute your purified pyrimidine compound from the cartridge using a stronger solvent that disrupts the interaction with the sorbent.[6]
-
Solvent Evaporation: Remove the solvent from the collected eluate to obtain the purified product.[6]
Visualizations
Purification Workflow
The following diagram illustrates a typical workflow for the purification of a crude pyrimidine sample.
Caption: Workflow for selecting and optimizing a purification method.
Troubleshooting Peak Tailing in Chromatography
This diagram provides a logical decision tree for addressing peak tailing issues.
Caption: Logic for troubleshooting peak tailing in chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Avoid Common Problems with HILIC Methods [restek.com]
- 3. biotage.com [biotage.com]
- 4. Please give suggestion: high polar impurity purification - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Identifying and removing impurities in 2-Methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of 2-Methylpyrimidine-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of 2-Methylpyrimidine-5-carbonitrile?
A1: Impurities in the synthesis of 2-Methylpyrimidine-5-carbonitrile can originate from starting materials, side reactions, and degradation of the product. Common impurities include:
-
Unreacted Starting Materials: Residual acetamidine and the three-carbon synthon (e.g., ethoxymethylenemalononitrile, malonaldehyde bis(dimethyl acetal)) may be present in the crude product.
-
Side-Reaction Byproducts:
-
N-acylureas: These can form in reactions where urea is present or as a byproduct from the hydrolysis and rearrangement of starting materials.[1]
-
Hantzsch-type Dihydropyridines: These fluorescent byproducts can arise from the self-condensation of β-ketoester-like intermediates.[1]
-
Self-condensation Products: The 1,3-dicarbonyl equivalent can undergo self-condensation, leading to undesired polymeric or cyclic byproducts.[2]
-
Incompletely Cyclized Intermediates: The reaction may stall, leaving linear or partially cyclized intermediates in the product mixture.[2]
-
-
Degradation Products:
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under strong acidic or basic conditions, which can yield the corresponding carboxylic acid or amide.[2]
-
Q2: Which analytical techniques are best for identifying impurities in my 2-Methylpyrimidine-5-carbonitrile sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is a powerful tool for separating polar and non-polar impurities. A C18 column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main product and any significant impurities. Characteristic chemical shifts can help identify specific functional groups of byproducts.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides both separation and mass information, aiding in the identification of unknown impurities.
Q3: My purified 2-Methylpyrimidine-5-carbonitrile has a persistent color. How can I remove it?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final recrystallization step. Use a minimal amount of charcoal and heat the solution for a short period to avoid significant loss of your desired product.
Troubleshooting Guides
Low Yield After Synthesis and Purification
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield of crude product | Incomplete reaction due to suboptimal conditions. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction temperature and time are appropriate for the specific synthetic route.- Verify the purity and stoichiometry of your starting materials. |
| Side reactions consuming starting materials. | - Adjust the reaction conditions (e.g., temperature, catalyst) to disfavor known side reactions. | |
| Significant loss of product during recrystallization | The chosen solvent is too effective, even at low temperatures. | - Select a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[4] |
| Too much solvent was used for recrystallization. | - Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Premature crystallization during hot filtration. | - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crashing out of solution. | |
| Low recovery from column chromatography | The compound is irreversibly adsorbed onto the stationary phase. | - Choose a less polar stationary phase or a more polar mobile phase.- Consider deactivating the silica gel with a small amount of triethylamine in the eluent if your compound is basic. |
Product Fails to Crystallize or Oils Out
| Symptom | Potential Cause | Troubleshooting Steps |
| Solution remains clear upon cooling | The solution is not saturated. | - Evaporate some of the solvent to increase the concentration of the product.- Add an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. |
| Product separates as an oil instead of crystals | The melting point of the product is lower than the boiling point of the solvent. | - Use a lower-boiling point solvent.- Try a different solvent system. |
| High concentration of impurities is depressing the melting point. | - Attempt a preliminary purification step, such as a solvent wash or passing through a short plug of silica, before recrystallization. | |
| Cooling is too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent or solvent pair in which 2-Methylpyrimidine-5-carbonitrile is highly soluble when hot and poorly soluble when cold. Common choices include ethanol/water, toluene/heptane, or isopropanol.
-
Dissolution: In an Erlenmeyer flask, add the crude 2-Methylpyrimidine-5-carbonitrile and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring. Add more hot solvent portion-wise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase Selection: Use TLC to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to settle into a uniform bed without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. For better separation, "dry loading" is recommended: dissolve the crude product, add a small amount of silica gel, evaporate the solvent to a free-flowing powder, and then add this powder to the top of the column.
-
Elution: Begin elution with the non-polar solvent system. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Methylpyrimidine-5-carbonitrile.
Data Presentation
Table 1: Common Solvents for Recrystallization of Pyrimidine Derivatives
| Solvent 1 | Solvent 2 (Anti-solvent) | Polarity | Notes |
| Ethanol | Water | Polar | Good for compounds with some polarity. |
| Toluene | Heptane | Non-polar/Polar | Effective for a range of polarities. |
| Isopropanol | - | Polar | Can be used as a single solvent. |
| Acetone | Hexane | Polar/Non-polar | Good for moderately polar compounds. |
Table 2: Typical Starting Conditions for Reverse-Phase HPLC
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Visualizations
Caption: General experimental workflow for purification.
Caption: Troubleshooting logic for low purity issues.
References
Overcoming poor solubility of pyrimidine-5-carbonitrile derivatives
Technical Support Center: Pyrimidine-5-Carbonitrile Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-5-carbonitrile derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to the poor solubility of these compounds during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrimidine-5-carbonitrile derivatives exhibit poor aqueous solubility?
A1: Pyrimidine-5-carbonitrile derivatives are often characterized by aromatic, heterocyclic ring systems which can be rigid and planar.[1] These structural features can lead to strong intermolecular interactions in the crystal lattice, making it energetically unfavorable for the compound to dissolve in water.[2] Furthermore, many of these molecules have a high molecular weight and are lipophilic, which contributes to their poor aqueous solubility.[3]
Q2: What is the first step I should take when my compound precipitates out of my aqueous buffer?
A2: The first step is to assess the physicochemical properties of your specific derivative. Determine if your molecule has ionizable functional groups. The solubility of weakly acidic or weakly basic drugs is highly pH-dependent.[4][5] For weakly acidic drugs, increasing the pH will lead to the more soluble ionized form, while for weakly basic drugs, lowering the pH will increase solubility.[4] If your compound is neutral, pH adjustment will not be effective, and other strategies should be considered.
Q3: What are the main strategies to improve the solubility of a poorly soluble pyrimidine-5-carbonitrile derivative?
A3: Solubility enhancement techniques can be broadly categorized into physical and chemical modifications.[6]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in inert carriers like hydrophilic polymers.[6]
-
Chemical Modifications: These strategies involve changing the molecule or its environment, such as pH adjustment, salt formation (for ionizable compounds), co-crystallization, complexation (e.g., with cyclodextrins), and the use of co-solvents.[6]
Q4: When should I consider using a co-solvent?
A4: Using a co-solvent is a rapid and effective technique, particularly for early-stage experiments and parenteral formulations. If your pyrimidine-5-carbonitrile derivative is nonpolar or lipophilic, adding a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly increase its solubility.[5] This method works by reducing the polarity of the aqueous environment.[7] However, be aware that upon significant dilution with an aqueous medium, the drug may precipitate, which can be a risk for intravenous administration.[5][8]
Q5: What is the difference between salt formation and co-crystallization?
A5: Both techniques modify the crystal lattice of the active pharmaceutical ingredient (API) to improve its properties. The key difference lies in the nature of the intermolecular interaction.
-
Salt Formation: This involves the transfer of a proton from an acidic group on one molecule to a basic group on another, forming an ionic bond.[3] This is only applicable to APIs with ionizable functional groups. A general rule is that a salt is likely to form if the difference in pKa (ΔpKa) between the base and the acid is greater than 3.[9][10]
-
Co-crystals: These are formed between an API and a coformer through non-covalent interactions, such as hydrogen bonding, without the transfer of a proton.[3][10] Co-crystals are an excellent option for improving the solubility of neutral (non-ionizable) compounds.[3]
Troubleshooting Guides
This section provides systematic approaches to address common solubility problems encountered during experimentation.
Issue 1: Compound crashes out of solution during biological assay setup.
This is a common problem when a concentrated stock solution (usually in DMSO) is diluted into an aqueous assay buffer.[11]
Troubleshooting Workflow
Caption: Troubleshooting workflow for compound precipitation.
Explanation:
-
Assess Ionization: First, determine if your pyrimidine-5-carbonitrile derivative has acidic or basic functional groups.[4]
-
pH Adjustment (for ionizable compounds): If the compound is ionizable, altering the pH of your buffer is the most straightforward approach. For a weakly basic compound, lowering the pH will form a more soluble salt. For a weakly acidic compound, raising the pH will achieve the same.[4]
-
Co-solvents (for non-ionizable compounds): If the compound is neutral, or if pH adjustment is not sufficient, introduce a small percentage of a water-miscible organic co-solvent to your buffer.[5] Common choices include ethanol, propylene glycol, and PEG 400.
-
Surfactants: If precipitation persists, adding a non-ionic surfactant like Tween-80 or Poloxamer (e.g., Pluronic-F68) can help by forming micelles that encapsulate the hydrophobic drug molecules.[6]
Issue 2: Poor bioavailability observed in pre-clinical studies despite good in vitro activity.
This often points to a formulation challenge where the compound is not dissolving effectively in the gastrointestinal tract for oral delivery or at the injection site for parenteral administration.[8][12] This requires more advanced formulation strategies.
Potential Solutions & Long-Term Strategies
-
Solid Dispersions: This is one of the most effective techniques for significantly enhancing the dissolution rate.[6] The drug is dispersed at a molecular level within a hydrophilic polymer matrix, creating a high-energy amorphous form.[13]
-
Salt Formation / Co-crystallization: For long-term development, creating a stable, crystalline form with improved solubility is highly desirable. If your compound is ionizable, screen for various salt forms.[8] If it is neutral, investigate co-crystal formation with pharmaceutically acceptable coformers.[3]
-
Particle Size Reduction: Reducing the particle size to the micron or nano-scale increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation.[5][6][14]
Data Presentation: Solubility of Pyrimidine Derivatives
The solubility of pyrimidine derivatives is highly dependent on the solvent, temperature, and the nature of substituents on the pyrimidine ring.[15][16] The following table summarizes experimental data on the mole fraction solubility (x) of various pyrimidine derivatives in methanol at different temperatures, illustrating the impact of different functional groups.
| Compound ID | Key Substituent Group(s) | Solubility (x) at 293.15 K | Solubility (x) at 313.15 K |
| MDT 1 | 4-hydroxy-3-methoxyphenyl | 0.000108 | 0.000185 |
| MDT 2 | 4-methoxyphenyl | 0.000045 | 0.000084 |
| MDT 3 | 4-hydroxyphenyl | 0.000096 | 0.000169 |
| MDT 4 | 4-chlorophenyl | 0.000031 | 0.000062 |
| MDT 5 | 3-chlorophenyl | 0.000089 | 0.000154 |
| MDT 9 | Furan | 0.000149 | 0.000251 |
Data adapted from studies on pyrimidine derivatives.[16]
Key Observations:
-
Temperature Effect: For all derivatives, solubility in methanol increases with an increase in temperature.[15][16]
-
Substituent Effect: The presence of a furan ring (MDT 9) or hydroxyl and methoxy groups (MDT 1, MDT 3) leads to higher solubility, potentially due to hydrogen bonding with the methanol solvent.[16] In contrast, a chloro-substituent at the para position (MDT 4) results in the lowest solubility among the tested compounds.[16]
Experimental Protocols
Protocol 1: Solubility Enhancement using Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a solid dispersion to enhance the solubility of a pyrimidine-5-carbonitrile derivative using a hydrophilic polymer.[2]
Materials:
-
Pyrimidine-5-carbonitrile derivative ("Drug")
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC)[7]
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator or spray dryer
-
Dissolution testing apparatus
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. jmpas.com [jmpas.com]
- 5. longdom.org [longdom.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 16. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Scaling Up the Synthesis of 2-Methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the laboratory synthesis of 2-Methylpyrimidine-5-carbonitrile. It includes a detailed experimental protocol, troubleshooting guides for common issues encountered during scale-up, and frequently asked questions to assist in your process development.
I. Experimental Protocol: Scaled-Up Synthesis of 2-Methylpyrimidine-5-carbonitrile
This protocol describes a robust, three-component reaction for the synthesis of 2-Methylpyrimidine-5-carbonitrile, adapted for a larger scale from established pyrimidine synthesis methodologies.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) |
| 3,3-Diethoxy-2-methylpropanenitrile | 157.21 | 15.7 | 100 |
| Acetamidine hydrochloride | 94.54 | 10.4 | 110 |
| Sodium methoxide (30% in Methanol) | 54.02 | 20.0 | 110 |
| Methanol | 32.04 | 50.0 | - |
| Toluene | 92.14 | 20.0 | - |
| Water | 18.02 | As needed | - |
| Brine (Saturated NaCl solution) | - | As needed | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 100 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge methanol (50 L).
-
Base Addition: Slowly add sodium methoxide (20.0 kg, 110 mol) to the methanol at room temperature. The temperature may rise; maintain it below 40°C using a chiller.
-
Amidine Formation: To the stirred solution, add acetamidine hydrochloride (10.4 kg, 110 mol) portion-wise over 30 minutes. Stir the resulting slurry for 1 hour at room temperature to form the free base.
-
Reactant Addition: Add 3,3-diethoxy-2-methylpropanenitrile (15.7 kg, 100 mol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a suitable acid (e.g., concentrated HCl) to a pH of ~7.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: To the residue, add water (20 L) and toluene (20 L). Stir vigorously and separate the layers. Extract the aqueous layer with toluene (2 x 10 L).
-
Washing: Combine the organic layers and wash with water (15 L) and then brine (15 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-Methylpyrimidine-5-carbonitrile by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/heptane).
Experimental Workflow Diagram:
II. Troubleshooting Guide
This guide addresses common issues that may arise during the scale-up of 2-Methylpyrimidine-5-carbonitrile synthesis.
Q1: The reaction is not going to completion, and I see a significant amount of starting material remaining. What should I do?
Possible Causes and Solutions:
-
Insufficient Base: The formation of the acetamidine free base is crucial. Ensure the sodium methoxide is of good quality and used in a slight excess.
-
Low Reaction Temperature: While reflux is recommended, ensure your heating mantle and reactor setup can maintain a consistent temperature.[1]
-
Poor Mixing: In a large reactor, inefficient stirring can lead to localized concentration gradients. Ensure the stirrer speed is adequate for the reactor volume.
-
Moisture Contamination: Moisture can quench the sodium methoxide. Ensure all reagents and solvents are anhydrous.
Q2: I am observing a significant amount of a dark-colored, tar-like byproduct. What is it and how can I avoid it?
Possible Causes and Solutions:
-
Side Reactions at High Temperatures: Prolonged heating or localized hotspots can lead to polymerization or degradation of the starting materials and product.[2] Consider a slightly lower reaction temperature and ensure uniform heating.
-
Impure Starting Materials: Impurities in the 3,3-diethoxy-2-methylpropanenitrile or acetamidine can lead to side reactions.[1] Use high-purity starting materials.
-
Air Oxidation: Although the reaction is run under nitrogen, leaks can introduce oxygen, which may cause oxidation of intermediates. Ensure your reactor has a good nitrogen blanket.
Q3: My yield is significantly lower upon scaling up from the lab. What are the key factors to consider?
Possible Causes and Solutions:
-
Heat Transfer: Larger reactors have a lower surface area-to-volume ratio, making heat transfer less efficient. This can affect the reaction rate and lead to the formation of byproducts.[3] Ensure your reactor's heating/cooling system is adequate for the scale.
-
Mixing Efficiency: What works in a small flask may not be sufficient in a large reactor. Inadequate mixing can lead to poor reaction kinetics.[3] Consult with a chemical engineer to ensure your stirrer design and speed are appropriate.
-
Addition Rates: The rate of addition of reagents can be more critical at a larger scale. Adding reagents too quickly can lead to localized high concentrations and side reactions.
Troubleshooting Workflow for Low Yield:
III. Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up?
A1: The most critical parameters are temperature control, stirring rate, and the rate of reagent addition.[2] Inconsistent temperature can lead to byproduct formation, while inadequate mixing can result in an incomplete reaction.
Q2: How can I effectively monitor the reaction on a large scale?
A2: In-process sampling and analysis by HPLC are highly recommended for large-scale reactions. This allows for real-time tracking of starting material consumption and product formation, enabling you to determine the optimal reaction endpoint.
Q3: What are the common impurities I should look for in my final product?
A3: Common impurities may include unreacted starting materials, byproducts from side reactions such as polymerization or degradation products, and residual solvents from the work-up and purification steps. A thorough impurity profile should be established using techniques like HPLC-MS.[4][5]
Q4: What are the safety considerations for this large-scale synthesis?
A4: Sodium methoxide is a corrosive and flammable material and should be handled with appropriate personal protective equipment in a well-ventilated area. The reaction generates heat, so a robust cooling system is essential to control the temperature during base addition. Toluene and methanol are flammable solvents and should be handled with care.
Q5: Can I use a different base for this reaction?
A5: While other bases like sodium ethoxide or potassium tert-butoxide could potentially be used, sodium methoxide in methanol is a common and cost-effective choice for this type of condensation. Any change in the base or solvent system would require re-optimization of the reaction conditions.
Disclaimer: The provided experimental protocol is an adapted procedure for informational and guidance purposes only. It has been synthesized from literature on similar chemical transformations. This protocol has not been independently validated and should be thoroughly tested and optimized on a small scale in a qualified laboratory setting before attempting a large-scale synthesis. All chemical reactions, especially at scale, should be conducted by trained professionals with appropriate safety precautions in place.
References
Preventing decomposition of 2-Methylpyrimidine-5-carbonitrile during reaction
Welcome to the technical support center for 2-Methylpyrimidine-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of 2-Methylpyrimidine-5-carbonitrile during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for 2-Methylpyrimidine-5-carbonitrile?
A1: The two main points of reactivity and potential decomposition for 2-Methylpyrimidine-5-carbonitrile are the nitrile group and the pyrimidine ring itself.
-
Nitrile Group Hydrolysis: The carbon-nitrogen triple bond of the nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This typically proceeds in two stages: first to a primary amide (2-Methylpyrimidine-5-carboxamide) and then to a carboxylic acid (2-Methylpyrimidine-5-carboxylic acid). Harsh conditions, such as high temperatures and extreme pH, favor the formation of the carboxylic acid.
-
Pyrimidine Ring Instability: The pyrimidine ring is an electron-deficient (π-deficient) system. This characteristic makes it susceptible to nucleophilic attack, which can lead to ring-opening, rearrangement, or substitution reactions. The 2-, 4-, and 6-positions are particularly electron-deficient, while the 5-position, where the nitrile group is located, is generally more stable.
Q2: Under what general conditions is 2-Methylpyrimidine-5-carbonitrile known to be unstable?
A2: While specific quantitative stability data is limited, the molecule's reactivity suggests instability under the following conditions:
- Strongly Acidic or Basic Conditions: These conditions can promote the hydrolysis of the nitrile group.
- High Temperatures: Elevated temperatures can accelerate decomposition, particularly hydrolysis of the nitrile and potential degradation of the pyrimidine ring.
- Presence of Strong Nucleophiles: Strong nucleophiles can attack the electron-deficient pyrimidine ring, potentially leading to unwanted side reactions.
- Prolonged Reaction Times: Extended exposure to even moderately unfavorable conditions can lead to increased decomposition.
Q3: Are there any known incompatible reagents to be aware of when working with 2-Methylpyrimidine-5-carbonitrile?
A3: Caution should be exercised when using strong, non-selective reducing agents, as they could potentially reduce both the nitrile and the pyrimidine ring. Additionally, strong oxidizing agents should be used with care. The compatibility of specific reagents should always be evaluated on a small scale first.
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered during reactions involving 2-Methylpyrimidine-5-carbonitrile.
Issue 1: Low yield of the desired product and formation of a more polar byproduct, possibly the corresponding carboxylic acid.
-
Symptom: TLC or LC-MS analysis shows a significant amount of a more polar byproduct, and the desired product yield is low. The byproduct's mass may correspond to the hydrolyzed carboxylic acid.
-
Potential Cause: Hydrolysis of the nitrile group due to acidic or basic conditions, or high temperature.
-
Troubleshooting Steps:
| Parameter | Recommendation | Justification |
| pH | Maintain neutral or near-neutral pH if the reaction allows. If acidic or basic conditions are required, use the mildest possible reagents and buffer the reaction mixture if feasible. | To minimize acid or base-catalyzed hydrolysis of the nitrile group. |
| Temperature | Run the reaction at the lowest effective temperature. Consider extending the reaction time at a lower temperature. | To reduce the rate of the hydrolysis side reaction. |
| Solvent | Use anhydrous solvents to minimize the presence of water. | Water is a reactant in the hydrolysis of the nitrile. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to an acceptable level. | To prevent prolonged exposure to conditions that may cause hydrolysis. |
Issue 2: Formation of unexpected byproducts with different masses, suggesting pyrimidine ring modification.
-
Symptom: Mass spectrometry reveals byproducts with masses that do not correspond to simple hydrolysis of the nitrile group.
-
Potential Cause: Nucleophilic attack on the pyrimidine ring, leading to substitution, ring-opening, or rearrangement.
-
Troubleshooting Steps:
| Parameter | Recommendation | Justification |
| Nucleophile Strength | If applicable, use a less reactive or more sterically hindered nucleophile. | To reduce the likelihood of attack on the pyrimidine ring. |
| Temperature | Lowering the reaction temperature can increase the selectivity for the desired reaction over side reactions involving the ring. | Ring activation and subsequent reactions often have a higher activation energy. |
| Protecting Groups | If the pyrimidine nitrogen atoms are suspected to be involved in side reactions, consider the use of protecting groups. However, this adds extra steps to the synthesis. | To temporarily block reactive sites on the pyrimidine ring. |
| Catalyst/Reagent Choice | In catalyzed reactions, screen different catalysts and ligands to find conditions that favor the desired transformation without affecting the pyrimidine ring. | Catalyst and ligand choice can significantly influence regioselectivity and chemoselectivity. |
Experimental Protocols: Strategies for Stable Reactions
While specific stability data for 2-Methylpyrimidine-5-carbonitrile is not widely published, successful synthetic protocols for analogous compounds can provide valuable insights into maintaining its integrity.
Protocol 1: General Guidance for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This protocol provides a general framework for reactions where a halogenated version of 2-methylpyrimidine-5-carbonitrile is coupled with a boronic acid. The key is to use mild conditions to prevent decomposition.
| Parameter | Recommended Condition |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Base | K₂CO₃, Cs₂CO₃, or other mild inorganic bases. Avoid strong organic bases if possible. |
| Solvent | Anhydrous 1,4-dioxane, toluene, or DME. |
| Temperature | 80-100 °C. Lower temperatures should be attempted first. |
| Atmosphere | Inert (Nitrogen or Argon). |
Experimental Workflow for a Suzuki-Miyaura Coupling
Technical Support Center: Synthesis of 2-Methylpyrimidine-5-carbonitrile
Welcome to the technical support center for the synthesis of 2-Methylpyrimidine-5-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Alternative Synthetic Routes: An Overview
Two primary and effective synthetic routes for the preparation of 2-Methylpyrimidine-5-carbonitrile involve the cyclocondensation of acetamidine with a suitable three-carbon (C3) synthon. These routes are distinguished by the choice of the C3 precursor, which influences the reaction conditions and potential side products.
-
Route A: Utilizes 2-(ethoxymethylene)malononitrile as the C3 synthon.
-
Route B: Employs N-(2-cyanovinyl)formamide as the C3 synthon.
Below is a comparative summary of these two approaches.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route A: via 2-(ethoxymethylene)malononitrile | Route B: via N-(2-cyanovinyl)formamide |
| Starting Materials | Acetamidine, 2-(ethoxymethylene)malononitrile | Acetamidine, N-(2-cyanovinyl)formamide |
| Key Reaction Type | Cyclocondensation | Cyclocondensation with subsequent aromatization |
| Typical Solvents | Alcohols (e.g., Ethanol, Methanol) | Lower aliphatic alcohols (e.g., Methanol) |
| Typical Bases | Sodium ethoxide, Sodium methoxide | Not explicitly required for initial condensation |
| Reaction Temperature | 20-80°C | 30-70°C |
| Typical Reaction Time | 2-12 hours | 2-4 hours for condensation |
| Reported Yields (Analogous) | Moderate to Good (Analogous reactions show variability) | Good |
| Key Advantages | Readily available starting materials. | High atom economy. |
| Potential Challenges | Formation of side products from incomplete cyclization. | Requires an additional oxidation/aromatization step. |
Experimental Protocols & Signaling Pathways
Route A: Synthesis via 2-(ethoxymethylene)malononitrile
This route involves the reaction of acetamidine with 2-(ethoxymethylene)malononitrile in the presence of a base.
Detailed Experimental Protocol:
-
Preparation of Acetamidine Solution: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add acetamidine hydrochloride portion-wise at 0-5°C. Stir the resulting suspension for 30 minutes and then filter to remove the precipitated sodium chloride. The filtrate contains the free base of acetamidine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ethanolic solution of acetamidine.
-
Addition of C3 Synthon: Slowly add a solution of 2-(ethoxymethylene)malononitrile in anhydrous ethanol to the acetamidine solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Methylpyrimidine-5-carbonitrile.
Route B: Synthesis via N-(2-cyanovinyl)formamide
This route involves the condensation of acetamidine with N-(2-cyanovinyl)formamide. A patent for a similar synthesis suggests an oxidation/aromatization step is subsequently needed.
Detailed Experimental Protocol:
-
Preparation of Starting Materials: Prepare a solution of N-(2-cyanovinyl)formamide in methanol. Separately, prepare a solution of free acetamidine in methanol from its hydrochloride salt as described in Route A.
-
Condensation Reaction: Add the acetamidine solution dropwise to the N-(2-cyanovinyl)formamide solution over a period of 30 minutes. Heat the mixture to 60°C and maintain for 2 hours.
-
Aromatization: After the initial condensation, an oxidation step is typically required to form the aromatic pyrimidine ring. This may involve heating in the presence of an oxidizing agent or exposure to air over time.
-
Work-up and Purification: Once the reaction is complete (as monitored by TLC), cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Troubleshooting Guides and FAQs
General Troubleshooting Workflow
FAQs for Route A (via 2-(ethoxymethylene)malononitrile)
Q1: My reaction yield is very low, and I see a lot of unreacted starting materials on my TLC plate. What could be the issue?
A1: Low conversion can stem from several factors:
-
Inactive Base: The sodium ethoxide may have decomposed due to exposure to moisture. Ensure you are using freshly prepared base under anhydrous conditions.
-
Insufficient Reaction Time or Temperature: The cyclocondensation may require longer heating or a higher temperature to proceed to completion. Monitor the reaction over a longer period using TLC.
-
Purity of Starting Materials: Impurities in either the acetamidine or 2-(ethoxymethylene)malononitrile can inhibit the reaction. Verify the purity of your reagents.
Q2: I have a major byproduct that is not my desired product. What could it be?
A2: A common issue is the formation of acyclic intermediates or products from the self-condensation of your starting materials.
-
Incomplete Cyclization: The initial adduct between acetamidine and 2-(ethoxymethylene)malononitrile may not have fully cyclized. This can sometimes be addressed by extending the reaction time or adding a catalytic amount of a mild acid during the final stages of the reaction to promote dehydration and ring closure.
-
Amidine Decomposition: If the reaction is heated for too long or at too high a temperature, the acetamidine may start to decompose.
Q3: The purification of my crude product by column chromatography is difficult, with streaks on the TLC plate. Any suggestions?
A3: Streaking on TLC often indicates the presence of very polar or ionic species.
-
Residual Base/Salts: Ensure that any residual sodium ethoxide or salts (like sodium chloride from the acetamidine preparation) are removed during the work-up. A simple aqueous wash of the crude product (if it is not water-soluble) can help.
-
Solvent System: You may need to adjust your mobile phase for column chromatography. Adding a small amount of a polar solvent like methanol or a few drops of a modifier like triethylamine (to suppress ionization of basic compounds) can improve separation.
FAQs for Route B (via N-(2-cyanovinyl)formamide)
Q1: The initial condensation reaction seems to work, but I am not getting the final aromatic product. What's wrong?
A1: Route B often proceeds through a dihydropyrimidine intermediate, which then needs to be aromatized.
-
Lack of Oxidant: This intermediate may be stable under the reaction conditions. Aromatization can sometimes be achieved by bubbling air through the reaction mixture, by the addition of a mild oxidizing agent, or simply by exposure to air during work-up and purification.
-
Reaction Conditions for Aromatization: The aromatization step may require different conditions (e.g., higher temperature, different solvent) than the initial condensation.
Q2: I am observing multiple spots on my TLC after the condensation step. What are the likely side products?
A2: Side reactions can occur if the reaction conditions are not well-controlled.
-
Self-Condensation: N-(2-cyanovinyl)formamide can potentially react with itself under certain conditions.
-
Reaction with Solvent: If using a reactive solvent, it might participate in side reactions. Methanol is generally a good choice for its relative inertness in this context.
Q3: Is the preparation of free acetamidine base critical for this reaction?
A3: Yes, using the free base of acetamidine is crucial. The reaction is a nucleophilic addition followed by cyclization. The hydrochloride salt of acetamidine is not sufficiently nucleophilic to initiate the reaction. The preparation of the free base from the hydrochloride salt using a strong base like sodium methoxide or sodium ethoxide is a necessary preceding step.
Technical Support Center: Managing Reaction Temperature to Avoid Byproduct Formation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction temperature to minimize or eliminate byproduct formation, thereby improving product yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is controlling reaction temperature crucial for preventing byproduct formation?
Reaction temperature is a critical parameter in chemical synthesis because it directly influences the rate of both desired and undesired reactions.[1][2] According to the principles of chemical kinetics, a general rule of thumb is that the reaction rate approximately doubles for every 10°C increase in temperature.[3] However, different reactions have varying activation energies. If an undesired side reaction has a higher activation energy than the desired reaction, increasing the temperature will accelerate the formation of the byproduct more significantly than the intended product, leading to decreased selectivity and purity.[1] Conversely, some reactions require a specific temperature to achieve optimal selectivity.[1]
Q2: What are common indicators that incorrect reaction temperature is causing byproduct formation?
Several signs may suggest that your reaction temperature is not optimized:
-
Lower than expected yield: The desired product is being consumed or not being formed efficiently due to competing side reactions.[1][3]
-
Presence of unexpected peaks: Analytical techniques such as HPLC, GC-MS, or NMR show the presence of unknown impurities.[1]
-
Formation of colored impurities: The reaction mixture changes to an unexpected color, which can indicate the formation of degradation products.[1][3]
-
Inconsistent batch results: Difficulty in reproducing results between different batches can point to poor temperature control.[1][3]
-
Reaction stalling or proceeding too rapidly: An unexpected reaction rate can be a symptom of incorrect temperature.[1][3]
Q3: What are the primary methods for controlling temperature in a laboratory setting?
Precise temperature control is essential for reproducible results.[4] Common methods include:
-
Reactor Jackets: A shell surrounding the reactor vessel circulates a heat transfer fluid (e.g., water, oil) to provide uniform heating or cooling.[4][5] This is a very common method for small- to mid-size reactors.[5]
-
Internal Coils: Coils placed inside the reactor through which a heating or cooling fluid flows. This offers a larger surface area for heat exchange and a faster response time but can interfere with mixing and be difficult to clean.[4][5]
-
External Heat Exchangers: The reaction mixture is pumped out of the reactor and through an external heat exchanger. This method is highly efficient for large-scale reactions or highly exothermic processes.[5]
-
Thermal Baths: For smaller scale reactions, immersing the reaction vessel in a thermal bath (e.g., water bath, oil bath, or cryogenic slurry) is a common technique.[3]
-
Heating Mantles and Chillers: These provide direct heating or cooling to the reaction vessel.[3]
Troubleshooting Guides
Issue: An unknown impurity is detected, and it is suspected to be temperature-related.
This guide will help you diagnose and resolve the formation of unexpected byproducts that may be related to reaction temperature.
Data Presentation
Impact of Temperature on Reaction Yield and Byproduct Formation
The following table summarizes the effect of reaction temperature on the yield of a desired product and the formation of a key byproduct in a hypothetical reaction.
| Reaction Temperature (°C) | Desired Product Yield (%) | Byproduct A Formation (%) |
| 80 | 65 | 30 |
| 100 | 85 | 10 |
| 120 | 70 | 25 |
| 140 | 50 | 45 |
As the data indicates, the optimal temperature for maximizing the desired product yield while minimizing byproduct formation is 100°C.
Experimental Protocols
Protocol: Systematic Optimization of Reaction Temperature
This protocol outlines a general procedure for systematically optimizing the reaction temperature to maximize the yield of the desired product while minimizing the formation of impurities.
1. Initial Temperature Selection:
-
Based on literature precedents or theoretical calculations, select an initial temperature range to investigate.
-
A common approach is to test a low, medium, and high temperature (e.g., 40°C, 60°C, and 80°C).[1]
2. Reaction Setup:
-
Assemble the reactor system and ensure the temperature control unit is functioning correctly.
-
Charge the reactor with the reactants, solvent, and catalyst under the appropriate atmosphere.
-
Begin stirring to ensure a homogenous mixture.
3. Temperature Control and Monitoring:
-
Set the temperature controller to the first target temperature (e.g., 40°C).
-
Allow the reaction mixture to reach and stabilize at the set temperature.
4. Reaction Monitoring:
-
Once the reaction is initiated (e.g., by adding the final reagent or catalyst), start monitoring the reaction progress at regular intervals (e.g., every 30 minutes).
-
Use an appropriate analytical technique (e.g., TLC, HPLC, GC-MS) to quantify the formation of the desired product and any significant byproducts.[1]
5. Data Collection:
-
Record the percentage conversion of the starting material and the relative percentage of the desired product and byproducts at each time point for each temperature.
6. Repeat for Other Temperatures:
-
Repeat steps 2-5 for the other selected temperatures (e.g., 60°C and 80°C).
7. Data Analysis:
-
Plot the yield of the desired product and the formation of byproducts as a function of temperature.
-
Identify the temperature at which the ratio of the desired product to the byproducts is maximized. This is the optimal temperature under the tested conditions.
8. Refinement (Optional):
-
If necessary, perform additional experiments at temperatures around the identified optimum to further refine the ideal reaction temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. How Do You Control Temperature In A Reactor? Master Thermal Balance For Safe & Efficient Reactions - Kintek Solution [kindle-tech.com]
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Analysis of Pyrimidine-5-carbonitrile Analogs in Cancer Therapy
A new wave of targeted cancer therapies is emerging, centered around the versatile 2-methylpyrimidine-5-carbonitrile scaffold. These synthetic compounds are demonstrating significant promise as potent inhibitors of key signaling pathways implicated in tumor growth and survival. This guide provides a comparative overview of the efficacy of various analogs, supported by experimental data, to aid researchers and drug development professionals in navigating this promising class of molecules.
The core structure of 2-methylpyrimidine-5-carbonitrile offers a flexible platform for medicinal chemists to design and synthesize a multitude of analogs with tailored inhibitory profiles against critical cancer targets. Recent studies have highlighted their ability to selectively target and inhibit protein kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), mTOR, and Epidermal Growth Factor Receptor (EGFR), all of which are pivotal in cancer cell proliferation, angiogenesis, and metastasis.
Efficacy Against Key Kinase Targets: A Quantitative Comparison
The inhibitory activity of these analogs is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater efficacy. The following tables summarize the IC50 values of representative 2-methylpyrimidine-5-carbonitrile analogs against various cancer-related kinases and cell lines.
VEGFR-2 Inhibition and Antiproliferative Activity
A series of pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties have been synthesized and evaluated as potential VEGFR-2 inhibitors.[1][2] Compounds 11e and 12b emerged as particularly potent inhibitors of VEGFR-2, with IC50 values of 0.61 µM and 0.53 µM, respectively, comparable to the established drug sorafenib.[1][2] Their antiproliferative activity was also assessed against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines.
| Compound | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 9d | 2.41 ± 0.16 | 10.33 ± 0.15 | 12.18 ± 0.21 |
| 11b | 1.55 ± 0.25 | 15.21 ± 0.18 | 18.33 ± 0.25 |
| 11c | 1.38 ± 0.03 | 12.45 ± 0.11 | 14.28 ± 0.17 |
| 11d | 2.32 ± 0.21 | 18.16 ± 0.22 | 21.45 ± 0.19 |
| 11e | 0.61 ± 0.01 | 1.14 ± 0.01 | 1.54 ± 0.02 |
| 12b | 0.53 ± 0.07 | 1.35 ± 0.02 | 1.88 ± 0.03 |
| 12c | 0.74 ± 0.15 | 8.19 ± 0.13 | 10.24 ± 0.16 |
| 12d | 1.61 ± 0.18 | 3.15 ± 0.03 | 4.29 ± 0.05 |
| Sorafenib | 0.19 ± 0.15 | 2.98 ± 0.04 | 3.15 ± 0.03 |
Dual PI3K/mTOR Inhibition
Novel morpholinopyrimidine-5-carbonitrile derivatives have been investigated as dual inhibitors of PI3K and mTOR.[3] Compounds 12b and 12d demonstrated potent inhibition of PI3K isoforms and mTOR, coupled with significant antitumor activity against the leukemia SR cell line.[3]
| Compound | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kδ IC50 (µM) | mTOR IC50 (µM) | Leukemia SR IC50 (µM) |
| 12b | 0.17 ± 0.01 | 0.13 ± 0.01 | 0.76 ± 0.04 | 0.83 ± 0.05 | 0.10 ± 0.01 |
| 12d | 1.27 ± 0.07 | 3.20 ± 0.16 | 1.98 ± 0.11 | 2.85 ± 0.17 | 0.09 ± 0.01 |
| LY294002 | - | - | - | - | - |
| Afinitor | - | - | - | - | - |
EGFR Inhibition
Another series of pyrimidine-5-carbonitrile derivatives has been designed to target both wild-type (WT) and mutant (T790M) EGFR.[4] The T790M mutation is a common mechanism of resistance to first-generation EGFR inhibitors. Compound 11b from this series showed potent activity against both forms of the receptor and exhibited greater antiproliferative activity than the standard EGFR inhibitor erlotinib across several cancer cell lines.[4]
| Compound | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 11a | - | - | 5.14 | 4.98 | 6.27 | 3.81 |
| 11b | 0.09 | 4.03 | 3.37 | 3.04 | 4.14 | 2.4 |
| 12b | - | - | 6.88 | 5.21 | 7.03 | 4.15 |
| 15b | - | - | 7.12 | 6.83 | 8.19 | 5.06 |
| 16a | - | - | 8.04 | 7.95 | 9.22 | 6.73 |
| Erlotinib | - | - | 15.1 | 14.8 | 20.3 | 19.8 |
Signaling Pathways and Mechanisms of Action
The anticancer effects of these pyrimidine-5-carbonitrile analogs stem from their ability to interrupt crucial signaling cascades within cancer cells.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. The pyrimidine-5-carbonitrile analogs that inhibit VEGFR-2 block this process, thereby cutting off the tumor's blood supply.
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine-5-carbonitrile analogs.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Dual inhibitors that target both PI3K and mTOR can provide a more comprehensive blockade of this critical signaling network.
Caption: Dual inhibition of the PI3K/mTOR signaling pathway.
Experimental Protocols
The evaluation of these compounds relies on a series of well-established experimental protocols.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase. A typical protocol involves:
-
Incubating the purified kinase enzyme with a specific substrate and ATP in a buffer solution.
-
Adding the test compound at various concentrations.
-
Measuring the kinase activity, often by quantifying the amount of phosphorylated substrate using methods like ELISA or radiometric assays.
-
Calculating the IC50 value from the dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. The protocol is as follows:
-
Seeding cancer cells in a 96-well plate and allowing them to adhere overnight.
-
Treating the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Adding MTT solution to each well and incubating for a few hours. The MTT is reduced by metabolically active cells to a purple formazan product.
-
Solubilizing the formazan crystals with a solvent (e.g., DMSO).
-
Measuring the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculating the percentage of cell viability relative to untreated control cells and determining the IC50 value.
Caption: A generalized workflow for the MTT cell viability assay.
Conclusion and Future Directions
The 2-methylpyrimidine-5-carbonitrile scaffold represents a highly promising framework for the development of novel anticancer agents. The analogs discussed herein demonstrate potent and, in some cases, selective inhibition of key oncogenic kinases. The structure-activity relationships derived from these studies provide a rational basis for the design of next-generation inhibitors with improved efficacy and safety profiles. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo performance and on exploring their potential in combination therapies to overcome drug resistance. The continued exploration of this chemical space is poised to deliver innovative and effective treatments for a range of malignancies.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Activity of Pyrimidine-5-Carbonitrile Derivatives: A Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro assays to validate the activity of pyrimidine-5-carbonitrile derivatives. This class of compounds has garnered significant interest for its therapeutic potential, particularly in oncology, by targeting key signaling pathways. This guide details the experimental protocols for commonly employed assays and presents comparative data to aid in the selection of appropriate validation methods.
Introduction to Pyrimidine-5-Carbonitrile Derivatives
Pyrimidine-5-carbonitrile derivatives are a versatile scaffold in medicinal chemistry, with numerous analogues synthesized and evaluated for their potential to inhibit a range of biological targets. These compounds have shown promise as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), as well as enzymes like Cyclooxygenase-2 (COX-2) and Phosphoinositide 3-kinase (PI3K). Their mechanism of action often involves interfering with signaling pathways crucial for cell proliferation, survival, and angiogenesis, making them attractive candidates for anti-cancer drug development.
Key In Vitro Assays for Activity Validation
A variety of in vitro assays are essential to characterize the biological activity of pyrimidine-5-carbonitrile derivatives. These assays can be broadly categorized into cell-free (biochemical) assays and cell-based assays.
Antiproliferative and Cytotoxicity Assays
These assays are fundamental for determining the effect of the compounds on cancer cell viability and growth. The most common method is the MTT assay.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) are cultured in appropriate media and seeded into 96-well plates at a specific density (e.g., 1.0 x 10⁴ cells/well) and incubated for 24-48 hours.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine-5-carbonitrile derivatives and a reference drug (e.g., Sorafenib, Erlotinib) for a specified period, typically 24 to 72 hours.[1][2]
-
MTT Addition: Following treatment, an MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan crystals.[1]
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are calculated from the dose-response curves.[1][2]
Comparative Data: Antiproliferative Activity (IC50 in µM)
| Compound/Drug | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | K562 (Leukemia) |
| Derivative 11e | 1.14[2][3] | 1.54[2][3] | - | - | - |
| Derivative 11b | 3.37[4] | 4.14[4] | 3.04[4] | 2.4[4] | - |
| Derivative 10b | - | 7.68[5] | 3.56[5] | 5.85[5] | - |
| Derivative 7f | - | >10 | - | - | <10 |
| Sorafenib | >10 | >10 | - | - | - |
| Erlotinib | - | 5.27[5] | 0.87[5] | 1.12[5] | - |
| Staurosporine | - | 9.51[6] | - | - | 11.58[6] |
Note: Lower IC50 values indicate higher potency.
Enzyme Inhibition Assays
These assays directly measure the inhibitory effect of the compounds on their purified target enzymes.
Experimental Protocol: Kinase Inhibition Assay (ELISA-based)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify enzyme inhibition.
-
Plate Coating: A 96-well plate is coated with a specific antibody for the target kinase (e.g., VEGFR-2, EGFR).[1][2]
-
Compound and Standard Addition: Standard solutions and the test compounds at various concentrations are added to the wells.[1]
-
Incubation: The plate is incubated to allow the compounds to bind to the kinase.[1]
-
Detection: A series of steps involving biotinylated antibodies and streptavidin-HRP is performed, followed by the addition of a substrate to produce a colorimetric signal.
-
Absorbance Measurement: The absorbance is read using a plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust technology for studying kinase activity.
-
Reaction Mixture: The kinase, substrate, ATP, and the test compound are incubated together in a microplate.
-
Detection Reagents: After the kinase reaction, HTRF detection reagents (a europium cryptate-labeled antibody and an XL665-labeled antibody) are added.
-
Signal Measurement: The plate is read on an HTRF-compatible reader, and the ratio of the fluorescence signals at 665 nm and 620 nm is calculated.
-
Data Analysis: The IC50 values are calculated from the dose-response curves. This method was used to assess the inhibitory activities against EGFRWT and EGFRT790M.[4][7]
Comparative Data: Enzyme Inhibition (IC50 in µM)
| Compound/Drug | VEGFR-2 | EGFR (WT) | EGFR (T790M) | PI3Kδ | PI3Kγ | AKT-1 | COX-2 |
| Derivative 11e | 0.61[2] | - | - | - | - | - | - |
| Derivative 12b | 0.53[2] | - | - | - | - | - | - |
| Derivative 11b | - | 0.09[4][7] | 4.03[4][7] | - | - | - | - |
| Derivative 10b | - | 0.00829 | - | - | - | - | - |
| Derivative 7f | - | - | - | 6.99[8][9][10] | 4.01[8][9][10] | 3.36[8][9][10] | - |
| Derivative 10j | - | - | - | - | - | - | 0.041-0.081 |
| Sorafenib | 0.19[2] | - | - | - | - | - | - |
| Erlotinib | - | 0.00283 | - | - | - | - | - |
| Celecoxib | - | - | - | - | - | - | ~0.045 |
Note: WT refers to Wild Type, T790M is a common resistance mutation in EGFR.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Cancer cells are treated with an effective concentration of the pyrimidine-5-carbonitrile derivative for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified. For example, compound 11e was found to arrest HCT-116 cells at the S and sub-G1 phases.[2][3] Similarly, compound 11b caused cell cycle arrest at the G2/M phase.[4][7]
Apoptosis Assays
These assays determine if the compounds induce programmed cell death.
Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis
-
Cell Treatment: Cells are treated with the compound of interest.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Experimental Protocol: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using an ELISA kit.
-
Cell Lysis: Treated cells are lysed to release cellular proteins.
-
ELISA: The cell lysate is added to a microplate pre-coated with an antibody specific for active caspase-3.
-
Detection: A detection antibody and a substrate are added to generate a colorimetric or fluorometric signal.
-
Data Analysis: The signal intensity, which is proportional to the amount of active caspase-3, is measured. Compound 11b was shown to upregulate the level of caspase-3 by 6.5-fold in HepG-2 cells compared to the control.[4][7]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for validating the activity of pyrimidine-5-carbonitrile derivatives.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: EGFR Signaling Pathway Inhibition.
Caption: General In Vitro Validation Workflow.
Conclusion
The in vitro validation of pyrimidine-5-carbonitrile derivatives requires a multi-faceted approach, beginning with broad screening for antiproliferative activity and progressing to more specific assays to elucidate the mechanism of action. The choice of assays should be guided by the hypothesized target and the desired therapeutic application. By employing a combination of biochemical and cell-based assays, researchers can effectively characterize the potency and selectivity of these compounds, paving the way for further preclinical and clinical development.
References
- 1. rsc.org [rsc.org]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Comparative Analysis of 2-Methylpyrimidine-5-carbonitrile Derivatives and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The pyrimidine scaffold, a privileged structure in medicinal chemistry, has given rise to numerous potent kinase inhibitors. Among these, derivatives of 2-methylpyrimidine-5-carbonitrile have shown significant promise in preclinical studies, targeting a range of kinases implicated in cancer progression. This guide provides an objective comparison of the performance of these derivatives against established kinase inhibitors, supported by experimental data from published research.
Executive Summary
2-Methylpyrimidine-5-carbonitrile derivatives have demonstrated potent inhibitory activity against several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphatidylinositol 3-kinase (PI3K), and Janus Kinase (JAK). In various preclinical studies, specific derivatives have exhibited comparable or, in some cases, superior activity to well-established kinase inhibitors. This guide will delve into the available data for each of these kinase targets, presenting a comparative analysis of inhibitory potency and cellular activity.
Data Presentation: A Comparative Look at Kinase Inhibition
The following tables summarize the quantitative data from various studies, comparing the inhibitory activities of 2-methylpyrimidine-5-carbonitrile derivatives with those of other known kinase inhibitors. It is important to note that direct head-to-head comparisons under identical experimental conditions are often limited in publicly available literature. Therefore, these tables compile data from different studies, and variations in experimental protocols should be considered when interpreting the results.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a key target in non-small cell lung cancer and other epithelial tumors. The following table compares the inhibitory activity of a representative 2-methylpyrimidine-5-carbonitrile derivative with the first-generation EGFR inhibitor, Erlotinib.
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| Compound 10b (A 2-methylpyrimidine-5-carbonitrile derivative) | EGFR | 8.29 ± 0.04 | HepG2 | 3.56 | [1] |
| Erlotinib | EGFR | 2.83 ± 0.05 | HepG2 | 0.87 | [1] |
| Compound 11b (A 2-methylpyrimidine-5-carbonitrile derivative) | EGFRwt | 90 | HCT-116 | 3.37 | [2][3] |
| Compound 11b (A 2-methylpyrimidine-5-carbonitrile derivative) | EGFR T790M | 4030 | - | - | [2][3] |
| Erlotinib | EGFRwt | - | HCT-116 | >30 | [2][3] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis. The table below compares 2-methylpyrimidine-5-carbonitrile derivatives with the multi-kinase inhibitor, Sorafenib.
| Compound | Target | IC50 (µM) | Cell Line | Cellular IC50 (µM) | Reference |
| Compound 11e (A 2-methylpyrimidine-5-carbonitrile derivative) | VEGFR-2 | 0.61 | HCT-116 | 1.14 | [4] |
| Compound 12b (A 2-methylpyrimidine-5-carbonitrile derivative) | VEGFR-2 | 0.53 | HCT-116 | 4.35 | [4] |
| Sorafenib | VEGFR-2 | 0.19 | HCT-116 | 8.96 | [4] |
Phosphatidylinositol 3-kinase (PI3K) / mTOR Inhibition
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. The following table presents data on a 2-methylpyrimidine-5-carbonitrile derivative with dual PI3K/mTOR inhibitory activity, compared to LY294002 and Afinitor (Everolimus).
| Compound | Target | IC50 (µM) | Cell Line | Cellular IC50 (µM) | Reference |
| Compound 12b (A morpholinopyrimidine-5-carbonitrile derivative) | PI3Kα | 0.17 ± 0.01 | Leukemia SR | 0.10 ± 0.01 | [5] |
| Compound 12b (A morpholinopyrimidine-5-carbonitrile derivative) | PI3Kβ | 0.13 ± 0.01 | Leukemia SR | 0.10 ± 0.01 | [5] |
| Compound 12b (A morpholinopyrimidine-5-carbonitrile derivative) | PI3Kδ | 0.76 ± 0.04 | Leukemia SR | 0.10 ± 0.01 | [5] |
| Compound 12b (A morpholinopyrimidine-5-carbonitrile derivative) | mTOR | 0.83 ± 0.05 | Leukemia SR | 0.10 ± 0.01 | [5] |
| LY294002 | PI3K | - | - | - | [5] |
| Afinitor (Everolimus) | mTOR | - | - | - | [5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams have been generated using Graphviz.
Signaling Pathway Diagrams
Caption: Simplified EGFR Signaling Pathway and the point of inhibition.
References
Structure-activity relationship (SAR) studies of 2-Methylpyrimidine-5-carbonitrile analogs
A comparative analysis of the structure-activity relationships (SAR) of 2-methylpyrimidine-5-carbonitrile analogs reveals a versatile scaffold for developing potent inhibitors of various key biological targets implicated in cancer and inflammation. This guide provides a detailed comparison of these analogs, their biological activities, and the experimental methodologies used for their evaluation.
Comparative Biological Activity of 2-Methylpyrimidine-5-carbonitrile Analogs
The 2-methylpyrimidine-5-carbonitrile core has been successfully modified to target several enzymes, including Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR). The following tables summarize the in vitro inhibitory activities of the most potent analogs from different studies.
Table 1: COX-2 Inhibitory Activity
| Compound | Modifications on Pyrimidine Ring | IC50 (µM) vs. COX-2 | Reference Drug (IC50, µM) |
| 3b | 4-(4-methoxyphenyl)-6-phenyl | 0.20 ± 0.01 | Celecoxib (0.17 ± 0.01) |
| 5b | 4-(4-methoxyphenyl)-6-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl) | 0.18 ± 0.01 | Nimesulide (1.68 ± 0.22) |
| 5d | 4-(4-chlorophenyl)-6-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl) | 0.16 ± 0.01 | Celecoxib (0.17 ± 0.01) |
Data sourced from multiple studies, showcasing the most effective compounds against COX-2.[1][2]
Table 2: VEGFR-2 Inhibitory Activity
| Compound | Modifications on Pyrimidine Ring | IC50 (µM) vs. VEGFR-2 | Reference Drug (IC50, µM) |
| 11c | Varied substitutions including benzylidene and hydrazone moieties | 1.38 ± 0.03 | Sorafenib (0.19 ± 0.15) |
| 11e | Varied substitutions including benzylidene and hydrazone moieties | 0.61 ± 0.01 | Sorafenib (0.19 ± 0.15) |
| 12b | Varied substitutions including benzylidene and hydrazone moieties | 0.53 ± 0.07 | Sorafenib (0.19 ± 0.15) |
| 12c | Varied substitutions including benzylidene and hydrazone moieties | 0.74 ± 0.15 | Sorafenib (0.19 ± 0.15) |
These compounds, bearing benzylidene and hydrazone moieties, have demonstrated significant potential as VEGFR-2 inhibitors.[3][4]
Table 3: PI3K/mTOR Inhibitory Activity
| Compound | Modifications on Pyrimidine Ring | IC50 (µM) vs. PI3Kα | IC50 (µM) vs. mTOR | Reference Drug (IC50, µM) |
| 12b | Integration of a heterocycle at position 2 | 0.17 ± 0.01 | 0.83 ± 0.05 | LY294002 (PI3K); Afinitor (mTOR) |
| 12d | Integration of a heterocycle at position 2 | 1.27 ± 0.07 | 2.85 ± 0.17 | LY294002 (PI3K); Afinitor (mTOR) |
Novel morpholinopyrimidine-5-carbonitriles have been synthesized as dual PI3K/mTOR inhibitors.[5]
Table 4: EGFR Inhibitory Activity
| Compound | Modifications on Pyrimidine Ring | IC50 (nM) vs. EGFR | Reference Drug (IC50, nM) |
| 10b | Pyrimidine-5-carbonitrile based derivatives | 8.29 ± 0.04 | Erlotinib (2.83 ± 0.05) |
This class of compounds has shown promise as potent EGFR inhibitors.[6]
Experimental Protocols
The evaluation of these analogs involved a series of standardized in vitro assays to determine their biological efficacy.
In Vitro Kinase Inhibition Assays
-
COX-2 Inhibition Assay: The ability of the compounds to inhibit COX-2 was determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then reduced to prostaglandin F2α (PGF2α). The concentration of PGF2α is quantified by ELISA. Compounds were tested at various concentrations to determine their IC50 values.[1][2]
-
VEGFR-2 Kinase Assay: A Human VEGFR-2 TK ELISA kit was utilized. This assay measures the tyrosine kinase activity of VEGFR-2. The inhibitory effect of the compounds was assessed by quantifying the reduction in phosphorylation of a substrate peptide. IC50 values were calculated from dose-response curves.[4]
-
PI3K/mTOR Kinase Assay: The inhibitory activity against PI3K isoforms and mTOR was measured using homogenous time-resolved fluorescence (HTRF) assays. These assays detect the phosphorylation of a specific substrate by the respective kinase. The decrease in the fluorescent signal in the presence of the inhibitor is used to calculate the IC50 value.[5]
-
EGFR Kinase Assay: An ELISA-based assay was used to determine the inhibitory activity against EGFR. The assay measures the autophosphorylation of the EGFR tyrosine kinase domain. The reduction in the phosphorylation signal upon addition of the test compounds was quantified to determine the IC50 values.[6]
Cell-Based Assays
-
Cytotoxicity Assay (MTT Assay): The anti-proliferative activity of the compounds was evaluated against various human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) and a non-tumorigenic cell line (WI-38) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell viability by assessing mitochondrial reductase activity. Cells were treated with different concentrations of the compounds for a specified period, and the IC50 values were determined.[1][3][4][6]
-
Apoptosis and Cell Cycle Analysis: Flow cytometry was used to analyze the effect of the compounds on apoptosis and cell cycle progression. For apoptosis, cells were stained with Annexin V-FITC and propidium iodide (PI). For cell cycle analysis, cells were stained with PI to determine the DNA content and the percentage of cells in different phases of the cell cycle (G1, S, G2/M).[2][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for the SAR studies of these analogs.
Caption: General experimental workflow for SAR studies.
Caption: Simplified VEGFR-2 and PI3K/mTOR signaling pathways.
Structure-Activity Relationship (SAR) Insights
Across the different studies, several key SAR trends can be identified for the 2-methylpyrimidine-5-carbonitrile scaffold:
-
Substitutions at the 4- and 6-positions of the pyrimidine ring are crucial for activity. For COX-2 inhibitors, aryl groups at these positions, particularly with electron-withdrawing or donating groups, significantly influence potency.[1] For instance, a 4-chlorophenyl group at the 4-position combined with a sulfamoylphenyl group at the 6-position resulted in a highly potent COX-2 inhibitor (compound 5d).[1]
-
Introduction of flexible linkers and various heterocyclic moieties at the 2-position has been a successful strategy for developing kinase inhibitors. In the case of VEGFR-2 inhibitors, incorporating benzylidene and hydrazone moieties led to compounds with sub-micromolar inhibitory activity.[3][4] For PI3K/mTOR inhibitors, the integration of a heterocycle at this position was key to achieving dual inhibitory action.[5]
-
The nitrile group at the 5-position is a common feature in these potent analogs and is believed to play a role in binding to the target enzymes, often through hydrogen bonding interactions.
-
For EGFR inhibitors, specific substitutions on the pyrimidine core are critical for achieving high potency, as demonstrated by compound 10b, which exhibits an IC50 in the low nanomolar range.[6]
References
- 1. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the Mechanism of Action: A Comparative Guide to a Novel 2-Methylpyrimidine-5-carbonitrile-based Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel investigational drug, hereafter referred to as Compound X , a 2-Methylpyrimidine-5-carbonitrile-based kinase inhibitor. The document outlines experimental data and protocols to validate its mechanism of action, comparing its performance against established inhibitors targeting the EGFR and PI3K pathways.
Introduction to Compound X
Compound X is a synthetic small molecule belonging to the 2-Methylpyrimidine-5-carbonitrile class of compounds. This class has shown promise in targeting key signaling kinases involved in cancer cell proliferation and survival.[1][2][3][4] Compound X has been designed as a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), critical nodes in oncogenic signaling.
Comparative Performance Data
The efficacy of Compound X was evaluated against established kinase inhibitors, Erlotinib (an EGFR inhibitor) and Pictilisib (GDC-0941, a pan-PI3K inhibitor), across a panel of human cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| Compound X | EGFR | 8.5 |
| PI3Kα | 25.2 | |
| Erlotinib | EGFR | 2[5] |
| Pictilisib (GDC-0941) | PI3Kα | 3[6][7] |
IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in a cell-free biochemical assay.
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound X IC50 (µM) | Erlotinib IC50 (µM) | Pictilisib (GDC-0941) IC50 (µM) |
| A549 | Non-Small Cell Lung | 2.4[1] | 23[8] | 1.2[9] |
| HCT-116 | Colorectal Carcinoma | 3.37[1] | - | 1.08[6] |
| HepG2 | Hepatocellular Carcinoma | 3.04[1] | 0.87[10] | - |
| MCF-7 | Breast Cancer | 4.14[1] | 5.27[10] | - |
| U87MG | Glioblastoma | - | - | 0.95[6] |
IC50 values represent the concentration of the drug required to inhibit 50% of cell proliferation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This biochemical assay quantitatively measures the inhibitory activity of a compound against a specific kinase.
Protocol:
-
Reaction Mixture Preparation: In a 384-well plate, add 2 µL of the substrate, 2 µL of the kinase, and 2 µL of Compound X (or control inhibitor) at various concentrations.[11]
-
Initiation of Reaction: Add 2 µL of ATP to initiate the phosphorylation reaction.[11]
-
Incubation: Seal the plate and incubate at room temperature for a duration dependent on the kinase's activity.[11]
-
Detection: Add 10 µL of a premixed solution of Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody and XL665-labeled streptavidin (SA-XL665) to stop the reaction and initiate detection.[11][12]
-
Final Incubation: Seal the plate and incubate for 1 hour at room temperature.[11]
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665). The HTRF ratio (Intensity at 665 nm / Intensity at 620 nm) * 10,000 is proportional to the extent of phosphorylation.[12]
MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of Compound X (or control inhibitors) and incubate for 48-72 hours.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13][15]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13][16]
Western Blot Analysis of Signaling Pathway Modulation
This technique is used to detect the phosphorylation status of key proteins within a signaling pathway, providing direct evidence of target engagement and mechanism of action.
Protocol:
-
Cell Lysis: Treat cells with Compound X for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., p-AKT Ser473, p-ERK Thr202/Tyr204) and total proteins (total AKT, total ERK) as loading controls.[17][18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Visualizing the Mechanism of Action
The following diagrams illustrate the targeted signaling pathway and the experimental workflows used to validate the mechanism of action of Compound X.
Signaling Pathway of a Dual EGFR/PI3K Inhibitor
Biochemical Validation Workflow: HTRF Kinase Assay
Cell-Based Validation Workflow: Western Blot for Pathway Analysis
References
- 1. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. Isolation and characterization of erlotinib-resistant human non-small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchhub.com [researchhub.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Methylpyrimidine-5-carbonitrile Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the 2-methylpyrimidine-5-carbonitrile scaffold, a privileged structure in modern medicinal chemistry. By summarizing key experimental data and outlining detailed protocols, this document aims to facilitate informed decisions in the selection and development of targeted therapeutics.
The 2-methylpyrimidine-5-carbonitrile core has emerged as a versatile template for the design of potent kinase inhibitors targeting a range of crucial signaling pathways implicated in cancer and other diseases. While achieving high potency against the intended target is a primary objective, assessing the broader kinome-wide selectivity is critical to mitigate off-target effects and potential toxicities. This guide collates and compares publicly available data on the inhibitory activity and cross-reactivity of various 2-methylpyrimidine-5-carbonitrile derivatives.
Comparative Inhibitor Profiling
To provide a clear overview of the inhibitory potency and selectivity of 2-methylpyrimidine-5-carbonitrile derivatives, the following tables summarize their activity against various kinases and cancer cell lines. It is important to note that the data presented here is compiled from different studies and direct comparison should be made with caution as experimental conditions may vary.
| Compound ID | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Cross-Reactivity Highlights (Selected Kinases, IC50 in nM or % Inhibition @ concentration) | Reference |
| Series 1 (EGFR Focused) | ||||
| Compound 10b | EGFR | 8.29 | Data not available in a broad panel format. | [1] |
| Compound 11b | EGFR (WT), EGFR (T790M) | 90 (WT), 4030 (T790M) | Data not available in a broad panel format. | [2][3] |
| Compound 7c | EGFR (WT), EGFR (T790M), PI3Kδ | 130 (WT), 80 (T790M), 640 (PI3Kδ) | Inhibits all PI3K isoforms to some extent. | [4] |
| Series 2 (PI3K/mTOR Focused) | ||||
| Compound 7f | PI3Kδ, PI3Kγ, AKT-1 | 6990 (PI3Kδ), 4010 (PI3Kγ), 3360 (AKT-1) | Data not available in a broad panel format. | [5] |
| Compound 12b | PI3Kα, PI3Kβ, PI3Kδ, mTOR | 170 (PI3Kα), 130 (PI3Kβ), 760 (PI3Kδ), 830 (mTOR) | Data not available in a broad panel format. | |
| Compound 12d | PI3Kα, PI3Kβ, PI3Kδ, mTOR | 1270 (PI3Kα), 3200 (PI3Kβ), 1980 (PI3Kδ), 2850 (mTOR) | Data not available in a broad panel format. | |
| Series 3 (Other Kinases) | ||||
| Compound B13 | MPS1 | 12 | PLK1 (61), GAK (140). Highly selective across a 402 kinase panel. | [6] |
| Compound B19 | ACK1 | <50 | One of the most selective kinase inhibitors reported. | [6] |
| Compound B46 | ERK5 | 80 | DCAMKL1 (97), DCAMKL2 (190). Remarkable selectivity across a 402 kinase panel. | [6] |
Table 1: Inhibitory Potency and Selectivity of Representative 2-Methylpyrimidine-5-carbonitrile Derivatives. This table showcases the half-maximal inhibitory concentration (IC50) of selected compounds against their primary kinase targets and highlights available cross-reactivity data. The diversity of primary targets underscores the chemical tractability of the scaffold.
| Compound ID | Cell Line | Antiproliferative Activity (IC50, µM) | Reference |
| Series 1 (EGFR Focused) | |||
| Compound 10b | HepG2, A549, MCF-7 | 3.56, 5.85, 7.68 | [1] |
| Compound 11b | HCT-116, HepG-2, MCF-7, A549 | 3.37, 3.04, 4.14, 2.4 | [2][3] |
| Compound 7c | SNB-75, OVAR-4 | <0.01, 0.64 | [4] |
| Series 2 (PI3K/mTOR Focused) | |||
| Compound 7f | K562 | Most active of the series | [5] |
| Compound 12b | Leukemia SR | 0.10 | |
| Compound 12d | Leukemia SR | 0.09 | |
| Series 4 (COX-2 Focused) | |||
| Compound 3b | MCF-7, A549, A498, HepG2 | Potent (nanomolar range) | [7] |
| Compound 5b | MCF-7, A549, A498, HepG2 | Potent (nanomolar range) | [7] |
| Compound 5d | MCF-7, A549, A498, HepG2 | Potent (nanomolar range) | [7] |
Table 2: Cellular Antiproliferative Activity of 2-Methylpyrimidine-5-carbonitrile Inhibitors. This table summarizes the in vitro efficacy of selected inhibitors against various human cancer cell lines, providing a functional readout of their biological activity.
Key Signaling Pathways
The 2-methylpyrimidine-5-carbonitrile scaffold has been successfully employed to target key nodes in oncogenic signaling pathways. Below are simplified diagrams of the EGFR and PI3K/AKT pathways, which are frequently dysregulated in cancer and are the primary targets of several inhibitors discussed in this guide.
Figure 1: Simplified EGFR Signaling Pathway. This diagram illustrates the activation of the EGFR pathway and its downstream effectors, leading to cell proliferation and survival. 2-Methylpyrimidine-5-carbonitrile inhibitors can block this pathway at the level of the EGFR, preventing its activation.
Figure 2: Simplified PI3K/AKT Signaling Pathway. This diagram shows the central role of PI3K and AKT in promoting cell growth and survival. Certain 2-methylpyrimidine-5-carbonitrile inhibitors can effectively block this pathway by targeting PI3K and/or AKT.
Experimental Protocols for Cross-Reactivity Profiling
A thorough assessment of an inhibitor's selectivity is crucial. The following are detailed methodologies for key experiments used to generate the type of data presented in this guide.
In Vitro Kinase Panel Screening (KinomeScan™)
This method provides a broad overview of an inhibitor's selectivity by measuring its binding affinity against a large panel of kinases.
-
Objective: To identify the on- and off-target kinases of a 2-methylpyrimidine-5-carbonitrile inhibitor.
-
Methodology:
-
A test compound is incubated at a fixed concentration (e.g., 1 µM or 10 µM) with a panel of over 400 purified human kinases.
-
The binding of the compound to each kinase is measured using a proprietary competition binding assay. In this assay, the inhibitor competes with an immobilized, broad-spectrum kinase inhibitor for binding to the kinase active site.
-
The amount of test compound bound to each kinase is quantified, typically by qPCR of a DNA tag linked to the kinase.
-
The results are reported as a percentage of the control, with lower percentages indicating stronger binding.
-
-
Data Output: A "kinome map" or a list of kinases that show significant binding to the inhibitor. This provides a comprehensive view of the inhibitor's selectivity profile.
Chemical Proteomics (Kinobeads)
This approach identifies the cellular targets of an inhibitor in a more physiological context by using cell lysates.
-
Objective: To determine the target profile and relative binding affinities of an inhibitor in a competitive binding experiment using native proteins from cell lysates.
-
Methodology:
-
A mixture of cell lysates from various cancer cell lines is prepared to ensure a broad representation of the kinome.
-
The cell lysate is incubated with the 2-methylpyrimidine-5-carbonitrile inhibitor at various concentrations.
-
A set of broad-spectrum kinase inhibitors immobilized on beads ("kinobeads") is then added to the lysate. These beads will bind to kinases that are not already occupied by the test inhibitor.
-
The beads are washed, and the bound proteins are eluted and identified and quantified using mass spectrometry.
-
By comparing the amount of each kinase pulled down in the presence and absence of the inhibitor, the binding affinity (apparent Kd) can be determined.
-
-
Data Output: A list of protein targets and their apparent dissociation constants (Kd), providing a quantitative measure of the inhibitor's potency and selectivity in a cellular context.
Cellular Assays (Antiproliferative and Mechanistic)
Cell-based assays are essential to confirm the biological activity of the inhibitor and its effect on specific signaling pathways.
-
Objective: To evaluate the functional consequences of inhibitor treatment on cancer cell lines.
-
Methodology:
-
Antiproliferative Assay (e.g., MTT or CellTiter-Glo®):
-
Cancer cell lines are seeded in 96-well plates and treated with a serial dilution of the inhibitor for a defined period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric (MTT) or luminescent (CellTiter-Glo®) readout.
-
The IC50 value, the concentration of inhibitor required to reduce cell viability by 50%, is calculated.
-
-
Western Blot Analysis:
-
Cells are treated with the inhibitor for a specific time.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for the target kinase and its downstream effectors (e.g., phospho-EGFR, phospho-AKT) to assess the inhibition of the signaling pathway.
-
-
-
Data Output: IC50 values for cell proliferation and qualitative or quantitative changes in the phosphorylation status of key signaling proteins, confirming the inhibitor's mechanism of action in a cellular environment.
Figure 3: General Experimental Workflow. This flowchart outlines a typical workflow for the cross-reactivity profiling of a novel kinase inhibitor, from initial biochemical screens to cellular and proteomic analyses.
Conclusion
The 2-methylpyrimidine-5-carbonitrile scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The data compiled in this guide demonstrates the potential to achieve high potency against a variety of important cancer targets. However, the available cross-reactivity data, while informative, is not exhaustive. A comprehensive understanding of the selectivity profile of any new inhibitor is essential for its successful development as a therapeutic agent. The experimental protocols outlined herein provide a robust framework for conducting such profiling, enabling researchers to make data-driven decisions and advance the most promising candidates toward clinical evaluation.
References
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cell-Based Assays for Evaluating the Anticancer Efficacy of Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of key cell-based assays used to validate the anticancer properties of pyrimidine derivatives. Pyrimidine and its analogues are a significant class of heterocyclic compounds that have been extensively explored in medicinal chemistry for their potential as anticancer agents.[1] Many of these compounds exert their effects by interfering with nucleic acid synthesis, inhibiting crucial enzymes in cell division, or inducing programmed cell death (apoptosis).[1] This guide details the experimental protocols for these assays, presents comparative data for different pyrimidine compounds, and illustrates the underlying signaling pathways and experimental workflows.
I. Cell Viability and Cytotoxicity Assays: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[3][4] The intensity of the resulting purple color is directly proportional to the number of viable cells.[3]
Comparative Analysis of IC50 Values for Pyrimidine Compounds
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of various pyrimidine derivatives against different cancer cell lines.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 11 | PC-3 (Prostate) | - | [5] |
| Pyrrolo[2,3-d]pyrimidin-6-one | Compound 5 | A549 (Lung) | 15.3 | [5] |
| Pyrrolo[2,3-d]pyrimidin-6-one | Compound 6 | MCF-7 (Breast) | 10.9 | [5] |
| Pyrimidine-Sulfonamide Hybrid | Compound 9a | HCT-116 (Colon) | 9.64 | [6] |
| Pyrimidine-Sulfonamide Hybrid | Compound 9b | HT-29 (Colon) | 9.95 | [6] |
| Indazol-Pyrimidine Derivative | Compound 4f | MCF-7 (Breast) | 1.629 | [7] |
| Indazol-Pyrimidine Derivative | Compound 4i | MCF-7 (Breast) | 1.841 | [7] |
Detailed Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine compound to be tested
-
MTT solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[3]
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[8][9]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compound in culture medium.[9] Remove the existing medium from the wells and add 100 µL of the compound dilutions.[8] Include a vehicle control (e.g., DMSO) and a no-treatment control.[9] Incubate for the desired treatment period (e.g., 48-72 hours).[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.[8]
Experimental Workflow: MTT Assay
II. Apoptosis Assays: Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents eliminate tumor cells.[1] The Annexin V/Propidium Iodide (PI) assay is a common method to detect apoptosis.[1][9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells.[9] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[9][10]
Comparative Analysis of Apoptosis Induction by Pyrimidine Compounds
| Compound | Cancer Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | % Total Apoptosis | Reference |
| Compound 4 | MCF-7 (Breast) | IC50 (0.57 µM), 48h | 22.11 | 14.03 | 36.14 | [11] |
| Compound 20 | HCT-116 (Colon) | Not Specified | - | - | 18.18-fold increase | [5] |
| Compound 17 | HeLa (Cervical) | Concentration-dependent | - | - | Induces apoptosis | [5] |
| Compound 11 | PC-3 (Prostate) | Not Specified | - | - | Induces apoptosis | [5] |
Detailed Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[1]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with the pyrimidine compound, harvest both adherent and floating cells.[1]
-
Washing: Wash the cells twice with cold PBS.[1]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[1][8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1][8]
Signaling Pathway: Induction of Apoptosis
III. Cell Cycle Analysis
Many anticancer drugs, including pyrimidine derivatives, exert their effects by disrupting the normal progression of the cell cycle, often leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M).[1] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Comparative Analysis of Cell Cycle Arrest by Pyrimidine Compounds
| Compound | Cancer Cell Line | Effect on Cell Cycle | Reference |
| Compound 20 | HCT-116 (Colon) | Arrest at G0/G1 phase (1.23-fold increase) | [5] |
| Compound 17 | HeLa (Cervical) | Induces cell cycle arrest (concentration-dependent) | [5] |
| Compound 11 | PC-3 (Prostate) | Arrest at pre-G1 phase | [5] |
| Hybrid 33a | MGC-803 & SGC-7901 (Gastric) | Arrest at G2/M phase | [6] |
| Hybrid 17 | Breast Cancer Cell Lines | Arrest at G2/M phase | [6] |
Detailed Experimental Protocol: Cell Cycle Analysis
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol[1]
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[9]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells, wash with cold PBS, and fix them in ice-cold 70% ethanol while vortexing gently.[1] Store at -20°C for at least 2 hours.[1]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.[1] Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[1][9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content based on the fluorescence intensity of PI.[1]
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1]
Experimental Workflow: Cell Cycle Analysis
IV. Cell Migration Assays: Wound Healing Assay
The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. The wound healing or scratch assay is a straightforward method to assess the effect of a compound on cell motility.[8][12] A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time.[8]
Comparative Analysis of the Effect of Pyrimidine Compounds on Cell Migration
| Compound | Cancer Cell Line | Effect on Migration | Reference |
| Hybrid 3a | HCT-116 (Colon) | Inhibited cell migration | [6] |
Detailed Experimental Protocol: Wound Healing Assay
Materials:
-
Cancer cells
-
6-well plates
-
Sterile 200 µL pipette tip[8]
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Grow cells to a confluent monolayer in 6-well plates.[8]
-
Wound Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.[8]
-
Washing: Wash the wells with PBS to remove detached cells.[8]
-
Compound Treatment: Add fresh medium containing the test compound at non-toxic concentrations.[8] Include a vehicle-only control.[8]
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[8]
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure relative to the initial area.[8]
Experimental Workflow: Wound Healing Assay
V. Conclusion
The selection of appropriate cell-based assays is critical for the preclinical evaluation of novel pyrimidine compounds as potential anticancer agents. The assays detailed in this guide—MTT, Annexin V/PI, cell cycle analysis, and wound healing—provide a robust framework for characterizing the cytotoxic, pro-apoptotic, cell cycle-disrupting, and anti-migratory effects of these compounds. By employing these standardized protocols and comparing the results against established compounds, researchers can effectively identify and advance promising candidates in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. ijrpr.com [ijrpr.com]
- 6. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 12. bio.libretexts.org [bio.libretexts.org]
Navigating the Selectivity Landscape of 2-Methylpyrimidine-5-carbonitrile Based Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of enzyme inhibitors is paramount for advancing therapeutic candidates. The 2-methylpyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in the design of potent enzyme inhibitors, particularly targeting protein kinases. This guide provides an objective comparison of the selectivity profiles of inhibitors based on this scaffold, supported by experimental data and detailed methodologies, to aid in the rational design and selection of compounds for further development.
The specificity of an enzyme inhibitor for its intended target over other enzymes is a critical determinant of its therapeutic window. Poor selectivity can lead to off-target effects and associated toxicities. Therefore, rigorous assessment of an inhibitor's selectivity profile across the kinome and other relevant enzyme families is a crucial step in the drug discovery pipeline. This guide focuses on inhibitors featuring the 2-methylpyrimidine-5-carbonitrile core, a versatile scaffold that has yielded potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K).
Comparative Selectivity of 2-Methylpyrimidine-5-carbonitrile Based Inhibitors
The following tables summarize the in vitro inhibitory activity of representative 2-methylpyrimidine-5-carbonitrile-based compounds against their primary targets and a selection of off-target kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), has been compiled from various public sources. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in assay conditions.[1]
VEGFR-2 Inhibitor Selectivity Profile
| Compound ID | Primary Target | IC50 (µM) | Off-Target Kinase | IC50 (µM) | Reference |
| Compound 11e | VEGFR-2 | 0.61 ± 0.01 | - | - | [2][3] |
| Compound 12b | VEGFR-2 | 0.53 ± 0.07 | - | - | [2][3] |
| Compound 12c | VEGFR-2 | 0.74 ± 0.15 | - | - | [2] |
| Sorafenib (Reference) | VEGFR-2 | 0.19 ± 0.15 | - | - | [2] |
Note: Comprehensive off-target selectivity data for these specific VEGFR-2 inhibitors was not available in the cited sources.
PI3K/mTOR Inhibitor Selectivity Profile
| Compound ID | Primary Target | IC50 (µM) | Off-Target Kinase | IC50 (µM) | Reference |
| Compound 12b | PI3Kα | 0.17 ± 0.01 | PI3Kβ | 0.13 ± 0.01 | [4] |
| PI3Kδ | 0.76 ± 0.04 | [4] | |||
| mTOR | 0.83 ± 0.05 | [4] | |||
| Compound 12d | PI3Kα | 1.27 ± 0.07 | PI3Kβ | 3.20 ± 0.16 | [4] |
| PI3Kδ | 1.98 ± 0.11 | [4] | |||
| mTOR | 2.85 ± 0.17 | [4] | |||
| Compound 7f | PI3Kδ | 6.99 ± 0.36 | PI3Kγ | 4.01 ± 0.55 | [4][5] |
| AKT-1 | 3.36 ± 0.17 | [4][5] |
Key Signaling Pathways
The 2-methylpyrimidine-5-carbonitrile scaffold has been successfully employed to target key nodes in oncogenic signaling pathways. Below are diagrams of the VEGFR-2 and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer.
Caption: VEGFR-2 Signaling Pathway.
Caption: PI3K/AKT/mTOR Signaling Pathway.
Experimental Protocols for Selectivity Assays
The determination of an inhibitor's selectivity profile involves a combination of biochemical and cell-based assays.
Biochemical Kinase Selectivity Assay (General Protocol)
This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of purified kinases.
1. Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Test compound (2-methylpyrimidine-5-carbonitrile derivative)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, radiometric [γ-³³P]ATP, or fluorescence-based detection system)
-
Microplates (e.g., 384-well)
2. Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration range for IC50 determination.
-
Kinase Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Luminescence-based (e.g., ADP-Glo™): Add a reagent to deplete unused ATP, followed by a detection reagent that converts the generated ADP back to ATP, which then drives a luciferase reaction. The luminescent signal is proportional to kinase activity.[6]
-
Radiometric: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash away unincorporated [γ-³³P]ATP and measure the radioactivity of the captured substrate using a scintillation counter.[7]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Biochemical Kinase Assay Workflow.
Cell-Based Kinase Selectivity Assay (General Protocol)
This protocol outlines a general method to assess the inhibitory effect of a compound on a specific kinase signaling pathway within a cellular context.
1. Materials:
-
Human cell line expressing the target kinase and downstream signaling components.
-
Cell culture medium and supplements.
-
Test compound (2-methylpyrimidine-5-carbonitrile derivative).
-
Stimulant (e.g., growth factor like VEGF or EGF, depending on the pathway).
-
Lysis buffer.
-
Phospho-specific and total protein antibodies for the target kinase and downstream substrates.
-
Detection reagents (e.g., for Western blot or ELISA).
-
Cell culture plates (e.g., 96-well).
2. Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Serum Starvation (Optional): To reduce basal signaling, cells can be serum-starved for a period (e.g., 4-24 hours) before treatment.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with the appropriate growth factor for a short period (e.g., 10-30 minutes) to activate the target signaling pathway.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.
-
Detection of Phosphorylation: Analyze the phosphorylation status of the target kinase and its downstream effectors.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.
-
ELISA: Use a sandwich ELISA format with a capture antibody for the total protein and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the levels of phosphorylated proteins relative to the total protein levels. Determine the IC50 value by plotting the inhibition of phosphorylation against the logarithm of the inhibitor concentration.
Caption: Cell-Based Kinase Assay Workflow.
Conclusion
The 2-methylpyrimidine-5-carbonitrile scaffold represents a valuable starting point for the development of potent and selective enzyme inhibitors. The data presented in this guide, while not exhaustive due to the limitations of publicly available comprehensive screening data, highlights the potential for achieving selectivity with this chemical class. The provided experimental protocols offer a framework for the systematic evaluation of inhibitor selectivity, a critical step in the journey from a promising hit to a viable therapeutic candidate. As more comprehensive selectivity data for this class of inhibitors becomes available, a clearer picture of their therapeutic potential and potential off-target liabilities will emerge, further guiding the design of next-generation enzyme inhibitors.
References
- 1. Reconciling Selectivity Trends from a Comprehensive Kinase Inhibitor Profiling Campaign with Known Activity Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Methodologies for Pyrimidine-5-Carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of three prominent synthetic methodologies for obtaining pyrimidine-5-carbonitrile derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. The comparison focuses on key performance metrics, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific applications.
Comparison of Synthetic Methodologies
The following table summarizes the quantitative data for three distinct and widely used methods for the synthesis of pyrimidine-5-carbonitrile derivatives.
| Methodology | Key Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Method 1: One-Pot Three-Component Reaction | Substituted benzaldehyde, Malononitrile, Urea/Thiourea | Ammonium Chloride (NH4Cl) | 110 | 2-3 | 80-95 | [1] |
| Method 2: Synthesis from Chalcones | Chalcone, Urea | Potassium Hydroxide (KOH) / Ethanol | Reflux | 4 | 60-85 | [2] |
| Method 3: Three-Component Reaction in Water | Aromatic aldehyde, p-Chlorobenzoylacetonitrile, Substituted urea | p-Dodecylbenzenesulfonic acid (DBSA) | Not specified | Not specified | High | [3] |
Experimental Protocols
Method 1: One-Pot Synthesis Using Ammonium Chloride under Solvent-Free Conditions
This method offers a simple, efficient, and environmentally friendly approach for the synthesis of 6-amino-2-hydroxy/mercapto-4-substituted-phenyl-pyrimidine-5-carbonitriles.[1]
Procedure:
-
A mixture of a substituted benzaldehyde (1 mmol), malononitrile (1 mmol), urea or thiourea (1 mmol), and ammonium chloride (10 mol%) is placed in a round-bottom flask.
-
The reaction mixture is heated at 110 °C for 2-3 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Crushed ice is added to the mixture to precipitate the solid product.
-
The crude product is filtered, washed with cold water, and recrystallized from a mixture of ethyl acetate and n-hexane (1:3 ratio) to yield the pure pyrimidine-5-carbonitrile derivative.
Method 2: Synthesis from Chalcones via Conventional Heating
This protocol describes the synthesis of pyrimidine derivatives from chalcones and urea under basic conditions.[2]
Procedure:
-
A mixture of the appropriate chalcone (0.01 mol) and urea (0.01 mol, 0.6 g) is dissolved in ethanol (10 mL, 95%).
-
A 40% aqueous potassium hydroxide solution (10 mL) is added slowly to the mixture with constant stirring.
-
The reaction mixture is refluxed on a water bath for 4 hours. The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The mixture is neutralized by adding dilute HCl.
-
The precipitated product is filtered, washed with water, and dried.
Method 3: One-Pot Three-Component Synthesis in Water Using a Surfactant Catalyst
This method provides an eco-friendly synthesis of pyrimidine-5-carbonitrile derivatives using p-dodecylbenzenesulfonic acid (DBSA) as a catalyst in water.[3]
Procedure:
-
A mixture of an aromatic aldehyde (1 mmol), p-chlorobenzoylacetonitrile (1 mmol), a substituted urea (1 mmol), and DBSA (as catalyst) is prepared in water.
-
The reaction is stirred, and upon completion, the product precipitates out of the aqueous solution.
-
The solid product is separated by filtration and recrystallized to afford the pure pyrimidine-5-carbonitrile derivative.
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations and logical workflows associated with the synthesis of pyrimidine-5-carbonitrile derivatives.
Caption: One-Pot Three-Component Synthesis of Pyrimidine-5-carbonitriles.
Caption: Synthesis of Pyrimidines from Chalcones.
Caption: Workflow for Selecting a Synthetic Methodology.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Methylpyrimidine-5-carbonitrile: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methylpyrimidine-5-carbonitrile (CAS No. 5506-97-8), ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 2-Methylpyrimidine-5-carbonitrile with appropriate safety measures. Based on data for closely related nitrile compounds, this substance should be treated as harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1]
Personal Protective Equipment (PPE): A comprehensive array of PPE is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-Methylpyrimidine-5-carbonitrile is that it should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1][2]
-
Waste Collection:
-
Collect waste 2-Methylpyrimidine-5-carbonitrile, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, properly labeled hazardous waste container.[1]
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "2-Methylpyrimidine-5-carbonitrile".
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid creating dust.[1][3]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Container Disposal:
-
Empty containers that held 2-Methylpyrimidine-5-carbonitrile must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]
-
Once decontaminated, the container can be disposed of in accordance with institutional and local regulations, which may include puncturing it to prevent reuse.
-
-
Arranging for Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Disposal must be conducted at an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[1]
-
Chemical and Physical Properties
A summary of the key data for 2-Methylpyrimidine-5-carbonitrile is provided below for quick reference.
| Property | Value |
| CAS Number | 5506-97-8 |
| Molecular Formula | C₆H₅N₃ |
| Molecular Weight | 119.12 g/mol |
| Appearance | Solid (based on related compounds) |
| Storage | Sealed in a dry, room temperature environment. |
Source: Synblock, BLD Pharm[5][6]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Methylpyrimidine-5-carbonitrile.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. lookchem.com [lookchem.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. CAS 5506-97-8 | 2-methylpyrimidine-5-carbonitrile - Synblock [synblock.com]
- 6. 5506-97-8|2-Methylpyrimidine-5-carbonitrile|BLD Pharm [bldpharm.com]
Personal protective equipment for handling 2-Methylpyrimidine-5-carbonitrile
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for managing 2-Methylpyrimidine-5-carbonitrile in a laboratory setting. The following procedures are based on available data for structurally similar compounds and are designed to ensure safety and compliance.
Hazard Summary: Based on analogous compounds such as 4-Amino-2-methylpyrimidine-5-carbonitrile and 5-Methylpyridine-2-carbonitrile, 2-Methylpyrimidine-5-carbonitrile should be handled as a substance that is harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling 2-Methylpyrimidine-5-carbonitrile to minimize exposure risk.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | To protect against splashes and dust that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile gloves.[5] | To prevent skin contact, as the substance is harmful upon dermal absorption. |
| Body Protection | A standard laboratory coat or a chemical-resistant apron. | To protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or in case of inadequate ventilation.[3][6] | To avoid inhalation of harmful dust or vapors that may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of 2-Methylpyrimidine-5-carbonitrile.
-
Engineering Controls : All work with 2-Methylpyrimidine-5-carbonitrile should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Personal Hygiene : Avoid eating, drinking, or smoking in areas where the chemical is handled.[1] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Safe Handling Practices : Avoid direct contact with the skin, eyes, and clothing.[7] Prevent the formation of dust and aerosols during handling.[3] Keep containers tightly closed when not in use.[1]
-
Storage : Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The storage container must be clearly labeled.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
-
Spill : For a minor spill, wear appropriate PPE, cover the spill with an inert absorbent material (such as vermiculite or sand), and collect it into a sealed container for disposal.[1] For a major spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[8]
Disposal Plan
Proper disposal of 2-Methylpyrimidine-5-carbonitrile and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Collect all waste containing 2-Methylpyrimidine-5-carbonitrile, including contaminated labware and PPE, in a dedicated and clearly labeled hazardous waste container.[5][9]
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name.[9]
-
Storage of Waste : Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[9]
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[5] High-temperature incineration is a common disposal method for nitrile compounds.[5]
Diagrams
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.de [fishersci.de]
- 3. angenechemical.com [angenechemical.com]
- 4. 5-Methylpyrimidine-2-carbonitrile | C6H5N3 | CID 20795181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
